PROLI NONOate
描述
Structure
3D Structure of Parent
属性
分子式 |
C5H7N3Na2O4 |
|---|---|
分子量 |
219.11 g/mol |
IUPAC 名称 |
disodium;(2S)-1-[(Z)-oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2/b8-6-;;/t4-;;/m0../s1 |
InChI 键 |
BWIOFDWWAQUTIZ-SUPBRFLVSA-L |
手性 SMILES |
C1C[C@H](N(C1)/[N+](=N/[O-])/[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Nitric Oxide Release from PROLI NONOate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO), a transient and highly reactive gaseous signaling molecule, plays a pivotal role in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of NO is vast, yet its direct administration is hampered by its short half-life and reactive nature. This has led to the development of a class of compounds known as NO donors, or diazeniumdiolates (NONOates), which can release NO in a controlled manner. Among these, PROLI NONOate stands out for its exceptionally rapid release of nitric oxide, making it a valuable tool in research and a potential candidate for specific therapeutic applications where a rapid, localized burst of NO is required.
This technical guide provides a comprehensive overview of the core mechanism of nitric oxide release from this compound, detailing the chemical pathways, kinetics, and key experimental protocols for its characterization.
Chemical Structure and Properties of this compound
This compound, formally known as 1-(hydroxy-NNO-azoxy)-L-proline, is a salt containing the proline amino acid linked to a diazeniumdiolate functional group. The presence of the proline moiety influences its stability and decomposition kinetics.
| Property | Value | References |
| Chemical Formula | C₅H₇N₃O₄ · 2Na | [1] |
| Molecular Weight | 219.1 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Highly soluble in aqueous buffers (>100 mg/mL) | [1] |
| UV Absorbance (λmax) | 252 nm (in aqueous solution) | [1] |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹cm⁻¹ at 252 nm |
The Mechanism of Nitric Oxide Release
The release of nitric oxide from this compound is a spontaneous, first-order decomposition process that is critically dependent on pH. The underlying mechanism involves the protonation of the diazeniumdiolate moiety, which destabilizes the molecule and leads to the liberation of two moles of nitric oxide per mole of the parent compound.
Theoretical and experimental studies have elucidated that while the terminal oxygen of the diazeniumdiolate group is the most basic site and readily protonated, it is the protonation at the amino nitrogen of the proline residue that is the kinetically significant step initiating the rapid decomposition and release of NO.
The overall decomposition can be summarized as follows:
PROLI-[N(O)NO]⁻ + H⁺ → [PROLI-NH(O)NO] → Proline + 2NO
This pH-dependent decomposition is the key to controlling the release of NO from this compound. In alkaline solutions (e.g., 0.01 M NaOH), this compound is relatively stable and can be stored for short periods. However, upon introduction to a neutral or acidic aqueous environment, such as physiological pH 7.4, it undergoes rapid decomposition.
Visualizing the Decomposition Pathway
The following diagram illustrates the proposed mechanism of NO release from this compound, highlighting the critical protonation step.
Caption: Protonation-dependent decomposition of this compound.
Kinetics of Nitric Oxide Release
A defining characteristic of this compound is its extremely rapid rate of NO release under physiological conditions. This is quantified by its short half-life.
| Parameter | Condition | Value | References |
| Half-life (t₁/₂) | 37°C, pH 7.4 | 1.8 seconds | |
| NO Release Stoichiometry | - | 2 moles of NO per mole of this compound | |
| Kinetics | Constant pH | First-order |
The rapid kinetics of this compound make it an "ultrafast" NO donor, which is particularly useful for applications requiring a rapid and transient increase in local NO concentration. For instance, in experimental settings, a 40 μM solution of this compound can reach its maximum NO concentration within 90 seconds, with the released NO becoming undetectable after approximately 55 minutes due to its inherent instability and reactivity.
Experimental Protocols
Accurate characterization of the NO release from this compound is crucial for its application in research and development. Below are detailed methodologies for key experiments.
Synthesis of this compound (General Procedure)
Materials:
-
L-proline
-
Nitric oxide (NO) gas (high purity)
-
Anhydrous organic solvent (e.g., diethyl ether, acetonitrile)
-
Strong base (e.g., sodium methoxide)
-
High-pressure reaction vessel (Parr reactor or similar)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
A solution of L-proline and a strong base (e.g., sodium methoxide) is prepared in an anhydrous organic solvent under an inert atmosphere. The base deprotonates the secondary amine of the proline.
-
The solution is transferred to a high-pressure reaction vessel.
-
The vessel is purged with an inert gas to remove any oxygen.
-
High-purity nitric oxide gas is introduced into the vessel at a high pressure (typically 5 atm or higher).
-
The reaction is allowed to proceed, often with stirring, for a specified period. The reaction progress can be monitored by the pressure drop of the NO gas.
-
After the reaction is complete, the excess NO gas is carefully vented.
-
The solid product, this compound, is precipitated, collected by filtration, washed with an anhydrous solvent, and dried under vacuum.
Safety Note: This synthesis involves high-pressure gas and highly reactive nitric oxide. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a common and straightforward colorimetric method for the indirect quantification of NO release. It measures the concentration of nitrite (NO₂⁻), a stable and primary product of NO's reaction with oxygen in aqueous solutions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer (e.g., phosphoric acid).
-
Sodium nitrite (NaNO₂) standard solutions
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the Griess assay to measure NO release.
Detailed Protocol:
-
Preparation of a Standard Curve: Prepare a series of sodium nitrite standard solutions of known concentrations (e.g., 0-100 µM) in PBS (pH 7.4).
-
Sample Preparation: Prepare a stock solution of this compound in 0.01 M NaOH to ensure its stability.
-
Initiation of NO Release: In a 96-well plate, add a small volume of the this compound stock solution to a larger volume of PBS (pH 7.4) to achieve the desired final concentration. Also, add the nitrite standards to separate wells.
-
Griess Reaction: Add the Griess reagent to each well containing the samples and standards.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the formation of a colored azo compound.
-
Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Quantification: Plot the absorbance of the standards versus their concentrations to create a standard curve. Use this curve to determine the concentration of nitrite in the this compound samples, which corresponds to the amount of NO released.
Real-time Monitoring of NO Release using Chemiluminescence
For a more direct and highly sensitive measurement of NO release in real-time, chemiluminescence detection is the gold standard. This method is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.
Experimental Setup:
-
Chemiluminescence NO analyzer
-
Reaction vessel/purge system
-
Inert gas (e.g., nitrogen)
-
This compound solution
-
Calibrated NO gas standards
Experimental Workflow:
Caption: Workflow for real-time NO detection by chemiluminescence.
Detailed Protocol:
-
System Calibration: Calibrate the chemiluminescence NO analyzer using certified NO gas standards of known concentrations.
-
Sample Introduction: A reaction vessel is filled with a buffer solution (e.g., PBS, pH 7.4) and continuously purged with an inert gas (e.g., nitrogen) to carry any released NO to the detector.
-
Initiation of Release: A solution of this compound is injected into the reaction vessel.
-
Detection: The released NO gas is swept by the inert gas into the reaction chamber of the analyzer, where it mixes with ozone.
-
Data Acquisition: The light emitted from the chemiluminescent reaction is detected by a photomultiplier tube and converted into an electrical signal, which is recorded as a real-time profile of NO concentration.
Conclusion
This compound is a powerful tool for researchers and drug developers due to its well-defined and extremely rapid release of nitric oxide. The core mechanism of NO release is a pH-dependent, first-order decomposition initiated by the protonation of the diazeniumdiolate structure. Understanding this mechanism, along with the kinetics and appropriate experimental protocols for its characterization, is essential for its effective and accurate application in biological and pharmaceutical research. This guide provides a foundational understanding for professionals working to harness the therapeutic potential of nitric oxide.
References
PROLI NONOate: A Technical Guide to its Half-Life and Core Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, specifically the half-life, of the nitric oxide (NO) donor, PROLI NONOate. The document details the experimental protocols for its determination, the chemical mechanism of its decomposition, and its role in relevant signaling pathways.
Quantitative Data Summary
This compound is characterized by its exceptionally short half-life, making it an invaluable tool for precise, rapid, and localized delivery of nitric oxide in research settings. The decomposition of this compound follows first-order kinetics and is critically dependent on the pH of the medium.[1]
| Parameter | Value | Conditions | Source(s) |
| Half-life (t½) | 1.8 - 2 seconds | 37°C, pH 7.4 in aqueous buffer | [1][2] |
| Decomposition Kinetics | First-order | pH-dependent | [1] |
| NO Release Stoichiometry | 2 moles of NO per mole of this compound | Aqueous solution | [2] |
| UV Absorbance Maximum (λmax) | 252 nm | Aqueous solution |
Decomposition Mechanism of this compound
The release of nitric oxide from this compound is initiated by a pH-dependent decomposition. In alkaline solutions, this compound is relatively stable. However, upon exposure to a more neutral or acidic pH, the NONOate moiety undergoes protonation, leading to a rapid breakdown of the molecule. This process results in the liberation of two molecules of nitric oxide and the parent amine, L-proline.
Caption: Decomposition pathway of this compound.
Experimental Protocols
The determination of the half-life of a rapidly decomposing compound like this compound necessitates a technique capable of measuring fast kinetic processes. Stopped-flow spectrophotometry is the ideal method for this purpose.
Principle
The half-life of this compound is determined by monitoring the decrease in its characteristic UV absorbance at 252 nm over time. The decomposition is initiated by rapidly mixing a stable alkaline stock solution of this compound with a neutral buffer solution. The rate of decay in absorbance follows first-order kinetics, from which the half-life can be calculated.
Materials and Reagents
-
This compound solid
-
0.01 M Sodium hydroxide (NaOH) solution, chilled
-
0.1 M Phosphate buffer (pH 7.4), maintained at 37°C
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector and temperature control
Methodology
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) by dissolving the solid compound in ice-cold 0.01 M NaOH. This alkaline solution should be kept on ice to ensure the stability of the NONOate.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 252 nm.
-
Equilibrate the stopped-flow apparatus and the observation cell to 37°C.
-
Load one syringe of the stopped-flow instrument with the chilled this compound stock solution and the other with the 37°C phosphate buffer (pH 7.4).
-
-
Data Acquisition:
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions in a 1:1 ratio (or other defined ratio), and immediately start recording the absorbance at 252 nm as a function of time.
-
Data collection should be performed at a high frequency (e.g., every few milliseconds) for a duration of at least 10 half-lives (approximately 20 seconds).
-
-
Data Analysis:
-
The collected data will show an exponential decay of absorbance over time.
-
The natural logarithm of the absorbance (ln(A)) is plotted against time (t). For a first-order reaction, this plot will yield a straight line.
-
The slope of this line is equal to the negative of the rate constant (-k).
-
The half-life (t½) is then calculated using the first-order half-life equation: t½ = 0.693 / k
-
Caption: Workflow for determining the half-life of this compound.
Signaling Pathway
The primary biological significance of this compound lies in its ability to serve as a source of nitric oxide. NO is a critical signaling molecule involved in numerous physiological processes. One of the most important pathways activated by NO is the soluble guanylate cyclase (sGC) pathway.
Upon its release, NO diffuses into target cells and binds to the heme-iron center of sGC. This binding event allosterically activates the enzyme, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (e.g., PKG), which leads to a variety of cellular responses, including smooth muscle relaxation and vasodilation.
Caption: The NO/sGC/cGMP signaling pathway.
References
Unraveling the Decomposition of PROLI NONOate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the decomposition products of PROLI NONOate, a critical diazeniumdiolate nitric oxide (NO) donor. Tailored for researchers, scientists, and drug development professionals, this document details the chemical breakdown of this compound, methods for quantifying its decomposition products, and the associated signaling pathway implications.
Executive Summary
This compound is a valuable tool in biomedical research due to its rapid and predictable release of nitric oxide. Understanding the full spectrum of its decomposition is paramount for accurate experimental design and interpretation of results. This guide elucidates the primary decomposition products, provides detailed experimental protocols for their quantification, and explores the downstream signaling consequences, thereby serving as an essential resource for professionals in the field.
Decomposition Profile of this compound
This compound undergoes a rapid, pH-dependent, first-order decomposition in aqueous solutions.[1][2] At physiological pH (7.4) and temperature (37°C), its half-life is a mere 1.8 seconds.[2] The decomposition process is initiated by protonation of the diazeniumdiolate functional group, leading to the release of two moles of nitric oxide (NO) per mole of the parent compound and the regeneration of the parent amine, L-proline.[1][2]
Quantitative Decomposition Data
The primary and well-characterized decomposition product of this compound is nitric oxide. The other major product is L-proline. While the stoichiometric release of NO is established, detailed quantitative analysis of proline yield under various conditions is less reported. The expected theoretical yield of proline is one mole per mole of this compound.
| Decomposition Product | Molar Ratio (Product:this compound) | Half-life of Parent Compound (pH 7.4, 37°C) | Key Characteristics |
| Nitric Oxide (NO) | 2:1 | 1.8 seconds | Gaseous free radical, key signaling molecule. |
| L-Proline | 1:1 (theoretical) | 1.8 seconds | Amino acid, potential biological activity. |
Experimental Protocols
Accurate quantification of this compound decomposition products is crucial for experimental reproducibility. The following sections detail established methodologies for the analysis of nitric oxide and L-proline.
Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method for the indirect quantification of NO through the measurement of its stable oxidation product, nitrite (NO₂⁻).
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Note: Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound solution (freshly prepared in 10 mM NaOH).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a standard curve by adding 50 µL of each NaNO₂ standard solution to triplicate wells of a 96-well plate.
-
In separate wells, add 50 µL of PBS (as a blank).
-
Initiate the decomposition of this compound by diluting the stock solution to the desired final concentration in PBS (pH 7.4) at 37°C.
-
At specified time points, transfer 50 µL of the this compound decomposition mixture to new wells.
-
Add 50 µL of the freshly prepared Griess Reagent to all standard, blank, and sample wells.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Quantification of L-Proline using High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of L-proline from the decomposition mixture.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Reversed-phase C18 column.
-
L-proline standard solutions (0-1 mM).
-
Derivatizing agent: o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).
-
Mobile Phase A: Acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
This compound decomposition mixture (prepared as in 3.1 and allowed to fully decompose).
Procedure:
-
Prepare a standard curve by derivatizing known concentrations of L-proline with OPA/FMOC according to the reagent manufacturer's protocol.
-
Derivatize a sample of the fully decomposed this compound solution.
-
Inject the derivatized standards and sample onto the C18 column.
-
Elute the compounds using a gradient of Mobile Phase B in Mobile Phase A.
-
Detect the derivatized proline using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm for OPA).
-
Identify the proline peak in the sample chromatogram by comparing its retention time to that of the proline standard.
-
Quantify the amount of proline in the sample by comparing the peak area to the standard curve.
Visualization of Pathways and Workflows
This compound Decomposition Pathway
Caption: Decomposition pathway of this compound.
Experimental Workflow for Product Quantification
Caption: Workflow for quantifying decomposition products.
Signaling Pathways of Decomposition Products
Caption: Signaling pathways of the primary products.
Signaling Implications of Decomposition Products
The biological effects of this compound are primarily attributed to the release of nitric oxide. NO is a potent activator of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of downstream effects including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.
The other major decomposition product, L-proline, is not inert and has its own diverse biological roles. Proline is a crucial component of collagen and plays a role in protein synthesis and structure. It is also involved in cellular metabolism and can act as an antioxidant. Furthermore, proline has been shown to modulate signaling pathways such as the mammalian target of rapamycin (mTOR) and transforming growth factor-beta (TGF-β) pathways, which are involved in cell growth, proliferation, and differentiation.
It is important for researchers to consider that the observed cellular responses to this compound administration may be a composite of the effects of both released NO and the resulting proline. The rapid burst of NO will dominate the acute signaling events, while the sustained presence of elevated local proline concentrations could have longer-term consequences on cellular behavior. Future studies should aim to dissect the individual and synergistic contributions of these decomposition products to the overall biological outcome.
Conclusion
A thorough understanding of the decomposition products of this compound is essential for its effective use in research and drug development. This guide provides a foundational understanding of its breakdown into nitric oxide and L-proline, offers detailed protocols for their quantification, and discusses the signaling pathways they influence. By considering the bioactivity of all decomposition products, researchers can design more precise experiments and gain deeper insights into the complex biological effects of this potent nitric oxide donor.
References
PROLI NONOate: A Technical Guide to a Rapid-Releasing Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROLI NONOate (1-(2-carboxylato)pyrrolidin-1-yl-diazen-1-ium-1,2-diolate) is a powerful and widely utilized diazeniumdiolate-based nitric oxide (NO) donor. Its defining characteristic is its exceptionally rapid and spontaneous release of nitric oxide under physiological conditions, making it an invaluable tool for investigating the biological effects of high, transient fluxes of NO. This technical guide provides a comprehensive overview of the chemistry, mechanism of action, experimental applications, and key quantitative data associated with this compound. Detailed experimental protocols and visual representations of relevant pathways are included to facilitate its effective use in a research and development setting.
Core Chemistry and Mechanism of Action
This compound belongs to the class of compounds known as NONOates, which are characterized by the [N(O)NO]⁻ functional group. These compounds are adducts of nitric oxide with a nucleophile, in this case, the secondary amine of proline.
Nitric Oxide Release
The release of nitric oxide from this compound is a spontaneous, pH-dependent process that follows first-order kinetics.[1][2] In aqueous solutions at physiological pH (7.4) and temperature (37°C), the compound undergoes proton-triggered decomposition. This process involves the protonation of the diazeniumdiolate functional group, leading to the rapid cleavage of the N-N bond and the liberation of two moles of nitric oxide per mole of the parent compound.[2][3] The other decomposition product is the original proline amine, which is generally considered biocompatible.[1]
The decomposition is highly dependent on the proton concentration; this compound is relatively stable in basic aqueous solutions (pH > 9) but decomposes almost instantaneously as the pH approaches neutrality. This property is crucial for its experimental application, allowing for the preparation of stable stock solutions and precise initiation of NO release upon dilution into a buffered medium.
Chemical Structure and Properties
| Property | Value | Reference |
| CAS Number | 178948-42-0 | |
| Molecular Formula | C₅H₈N₃O₄⁻ | N/A |
| Appearance | Solid | N/A |
| Storage | -80°C | |
| Stability | ≥ 2 years (solid at -80°C) |
Quantitative Data: Release Kinetics and Stoichiometry
The defining feature of this compound is its rapid rate of NO release. This makes it distinct from other NONOates like DETA NONOate, which has a much longer half-life.
| Parameter | Value | Conditions | References |
| Half-life (t₁/₂) | ~1.8 seconds | 37°C, pH 7.4 | |
| NO Moles Released | 2 moles NO / mole of this compound | Aqueous solution | |
| Kinetics | First-order | pH-dependent |
The rapid burst of NO from this compound leads to a sharp, transient peak in NO concentration, which is then quickly depleted. This contrasts with slow-releasing donors that provide a lower, sustained concentration of NO over a longer period.
Experimental Protocols
Preparation of this compound Stock Solutions
Due to its rapid decomposition in neutral pH, this compound must be handled in a basic solution to maintain its stability.
Materials:
-
This compound solid
-
Sodium hydroxide (NaOH), 0.01 M, chilled on ice
-
Sterile, deionized water
-
Appropriate buffer for the experiment (e.g., Phosphate Buffered Saline - PBS)
Protocol:
-
Prepare a fresh 0.01 M NaOH solution and keep it on ice.
-
Weigh the desired amount of this compound solid.
-
Dissolve the this compound in the chilled 0.01 M NaOH to create a concentrated stock solution (e.g., 10 mg/mL). This solution will be stable for a short period when kept on ice.
-
For long-term storage, the solid compound should be stored at -80°C.
Administration in Cell Culture
To expose cells to NO released from this compound, the basic stock solution is diluted into the cell culture medium.
Materials:
-
This compound stock solution (in 0.01 M NaOH)
-
Cell culture medium (pre-warmed to 37°C)
-
Cultured cells
Protocol:
-
Determine the final concentration of this compound needed for the experiment (e.g., 5-80 µM for biofilm dispersal studies).
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium.
-
Add the calculated volume of the this compound stock solution directly to the cell culture medium. The buffering capacity of the medium will neutralize the NaOH, lowering the pH and triggering the immediate release of NO.
-
For control experiments, add an equivalent volume of the 0.01 M NaOH vehicle to a separate set of cells to account for any effects of the base addition.
Logical Workflow for this compound Preparation and Use
Caption: Workflow for preparing and using this compound.
Biomedical Applications and Biological Effects
This compound's rapid NO release profile makes it suitable for applications where a high, transient dose of NO is required.
-
Biofilm Dispersal: Micromolar concentrations of this compound have been shown to be effective at inducing the dispersal of a wide range of single- and mixed-species bacterial biofilms. This has significant implications for preventing biofouling on membranes used in water treatment and for medical devices. For instance, periodic administration of 40 µM this compound has been shown to dramatically reduce the rate of biofouling in laboratory-scale reverse osmosis systems.
-
Antimicrobial Activity: When incorporated into electrospun nanofibers, this compound-releasing materials have demonstrated antimicrobial properties. The rapid release of high concentrations of NO may be particularly effective against bacteria with thick cell walls, such as MRSA.
-
Cardiovascular Research: Like other NO donors, this compound has been investigated for its role in the cardiovascular system, including vasodilation and inhibition of platelet aggregation.
-
Cancer Research: The role of NO in cancer is complex and concentration-dependent. While some NO donors show cytotoxic and chemosensitizing effects in glioma cells, one study reported that this compound alone failed to induce cell death in these cells. However, the prodrug V-PROLI/NO, which is metabolized by cytochrome P450 enzymes to release NO, has shown protective effects in liver cells against arsenic-induced toxicity, suggesting a potential role in mitigating the side effects of certain chemotherapies.
Signaling Pathways Modulated by Nitric Oxide
Nitric oxide is a ubiquitous signaling molecule that interacts with various cellular components. The high flux of NO from this compound can trigger several pathways. While specific pathways directly attributed to this compound are not extensively detailed, the general signaling mechanisms of NO are well-established.
-
Guanylate Cyclase Pathway: The canonical pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to effects such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
-
PI3K/Akt Pathway: Nitric oxide can also activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. In some melanoma cell lines with intact PTEN, NO exposure has been shown to increase the phosphorylation and activation of Akt.
-
Post-Translational Modifications: NO and its reactive nitrogen species (RNS) derivatives can directly modify proteins through S-nitrosylation of cysteine residues. This can alter protein function, localization, and stability. For example, NO can S-nitrosylate and inactivate the tumor suppressor PTEN, leading to increased Akt activation.
Key NO Signaling Pathways
References
An In-depth Technical Guide to the Spontaneous Release of Nitric Oxide from PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. The transient and reactive nature of NO necessitates the use of donor compounds, known as NO-releasing agents, to study its biological effects in a controlled manner. Among these, diazeniumdiolates (NONOates) have emerged as a valuable class of compounds that spontaneously release NO under physiological conditions.
This technical guide focuses on the spontaneous release of nitric oxide from 1-(Hydroxy-NNO-azoxy)-L-proline, disodium salt, commonly known as PROLI NONOate. This document provides a comprehensive overview of its chemical properties, the kinetics and mechanism of NO release, factors influencing this process, and detailed experimental protocols for its characterization. Furthermore, it visualizes the key chemical and biological pathways involving this compound, offering a critical resource for researchers in pharmacology, drug discovery, and biomedical engineering.
Chemical and Physical Properties of this compound
This compound is a water-soluble, crystalline solid that serves as a rapid NO donor.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 178948-42-0 | [1] |
| Molecular Formula | C₅H₇N₃O₄ · 2Na | [1] |
| Formula Weight | 219.1 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | >100 mg/mL in aqueous buffers | |
| UV Maximum (λmax) | 252 nm | |
| Storage Temperature | -80°C | |
| Stability | ≥ 2 years at -80°C |
Spontaneous Release of Nitric Oxide
This compound is characterized by its exceptionally fast, spontaneous, and pH-dependent decomposition to release nitric oxide. This process follows first-order kinetics.
Stoichiometry and Half-Life
Under physiological conditions (pH 7.4 and 37°C), one mole of this compound liberates two moles of nitric oxide. The half-life (t½) of this compound under these conditions is a remarkably short 1.8 seconds. This rapid release profile makes it an invaluable tool for mimicking bolus NO signaling events in biological systems.
Mechanism of Decomposition
The spontaneous release of NO from this compound is initiated by protonation. NONOates are relatively stable in alkaline solutions but readily decompose in the presence of protons. The decomposition process involves the protonation of the diazeniumdiolate functional group, leading to the cleavage of the N-N bond and the subsequent release of two molecules of NO and the parent amine, L-proline.
Factors Influencing NO Release
The rate of NO release from this compound is primarily influenced by pH and temperature.
Effect of pH
Effect of Temperature
The rate of NO release from NONOates is also temperature-dependent. An increase in temperature leads to a faster rate of decomposition and, consequently, a shorter half-life. The half-lives of various NONOates, including this compound, are significantly shorter at physiological temperature (37°C) compared to room temperature (22-25°C). While a specific Arrhenius plot for this compound is not available in the search results, the general trend of increased reaction rate with temperature is a fundamental principle of chemical kinetics.
Table of Half-lives for Representative NONOates at 37°C and pH 7.4
| NONOate | Half-life (t½) | Reference(s) |
| This compound | 1.8 seconds | |
| MAHMA NONOate | ~1 minute | |
| DEA NONOate | ~2 minutes | |
| PAPA NONOate | ~15 minutes | |
| DPTA NONOate | ~3 hours | |
| DETA NONOate | ~20 hours |
Experimental Protocols for Measuring NO Release
Accurate quantification of NO release from this compound is crucial for its application in research. Due to its rapid decomposition, special considerations must be taken during measurements.
UV-Vis Spectrophotometry
This method monitors the disappearance of the parent this compound compound, which has a characteristic UV absorbance at 252 nm.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in 10 mM NaOH. NONOates are stable in alkaline solutions. Keep the stock solution on ice.
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at 252 nm. The temperature of the cuvette holder should be controlled, typically at 37°C for physiological studies.
-
Initiation of Decomposition: Add a small volume of the this compound stock solution to a cuvette containing pre-warmed buffer at the desired pH (e.g., phosphate-buffered saline, pH 7.4). The final concentration of this compound should be in a range that gives an initial absorbance within the linear range of the instrument (e.g., 50-100 µM).
-
Data Acquisition: Immediately start recording the absorbance at 252 nm over time. Given the rapid decomposition of this compound, a fast acquisition rate is essential (e.g., data points every 0.1 seconds).
-
Data Analysis: The decrease in absorbance over time follows first-order kinetics. The natural logarithm of the absorbance versus time will yield a straight line, and the rate constant (k) can be determined from the slope. The half-life can then be calculated using the equation: t½ = 0.693 / k.
Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻). For a fast-releasing compound like this compound, the assay essentially measures the total amount of NO released.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in 10 mM NaOH and keep it on ice.
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Prepare a nitrite standard curve using sodium nitrite (0-100 µM).
-
-
Sample Preparation:
-
In a 96-well plate, add a specific volume of the desired buffer (e.g., PBS, pH 7.4).
-
To initiate NO release, add a small volume of the this compound stock solution to the wells. Due to the rapid release, the conversion to nitrite will be almost instantaneous.
-
-
Griess Reaction:
-
Immediately after adding the this compound, add the Griess reagent to each well.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to the nitrite standard curve. This will reflect the total amount of NO released from the this compound.
Chemiluminescence Detection
Chemiluminescence is a highly sensitive method for the direct, real-time detection of NO. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state.
Protocol:
-
Instrument Setup: A nitric oxide analyzer (NOA) is required. The instrument should be calibrated according to the manufacturer's instructions.
-
Reaction Chamber: The experiment is typically conducted in a sealed purge vessel containing the reaction buffer (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C). The headspace of the vessel is continuously purged with an inert gas (e.g., nitrogen) which carries the released NO to the chemiluminescence detector.
-
Initiation of NO Release: Inject a small volume of a concentrated this compound stock solution (prepared in 10 mM NaOH) directly into the reaction buffer.
-
Real-time Monitoring: The NOA will detect the NO in the gas stream in real-time, providing a profile of NO concentration over time.
-
Data Analysis: The data will show a rapid spike in NO concentration followed by a decay as the this compound is consumed. The area under the curve can be integrated to determine the total amount of NO released.
Biological Signaling Pathway: Activation of Soluble Guanylate Cyclase
The primary biological target of nitric oxide is the enzyme soluble guanylate cyclase (sGC). The activation of sGC by NO initiates a signaling cascade with numerous downstream effects.
Nitric oxide, being a small, lipophilic molecule, readily diffuses across cell membranes. In the cytoplasm, it binds to the heme prosthetic group of sGC. This binding event induces a conformational change in sGC, leading to its activation. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating downstream targets such as protein kinase G (PKG), which in turn phosphorylates various proteins, ultimately leading to a physiological response, such as smooth muscle relaxation and vasodilation.
Applications in Research and Drug Development
The rapid and predictable release of NO from this compound makes it a powerful tool in various research and development areas:
-
Cardiovascular Research: Investigating the mechanisms of vasodilation and blood pressure regulation.
-
Neuroscience: Studying the role of NO in neurotransmission and synaptic plasticity.
-
Immunology: Exploring the cytotoxic and cytostatic effects of high concentrations of NO on pathogens and tumor cells.
-
Drug Delivery and Development: Using this compound as a benchmark for the development of novel NO-releasing materials and prodrugs.
-
Wound Healing: Investigating the role of NO in angiogenesis and tissue regeneration.
Conclusion
This compound stands out as a unique and valuable tool for nitric oxide research due to its exceptionally rapid and predictable release of NO. Understanding its chemical properties, the factors that govern its decomposition, and the appropriate methods for its characterization are essential for its effective use in experimental settings. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this ultrafast NO donor in their investigations of the multifaceted roles of nitric oxide in biology and medicine.
References
Stability of PROLI NONOate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of PROLI NONOate in aqueous solutions. This compound, a diazeniumdiolate (NONOate), is a valuable tool in biomedical research due to its ability to spontaneously release nitric oxide (NO) under physiological conditions. Understanding its stability profile is critical for its effective application in experimental settings and for the development of novel therapeutic strategies. This document outlines the kinetics of its decomposition, factors influencing its stability, and the methodologies used for its characterization.
Core Concepts of this compound Stability
This compound is a solid crystalline compound that is relatively stable when stored under appropriate conditions (e.g., -80°C, sealed from moisture and air).[1][2][3] However, upon dissolution in aqueous media, it undergoes spontaneous decomposition to release nitric oxide.[1][4] This process is fundamental to its function as an NO donor.
The decomposition of this compound follows first-order kinetics and is highly dependent on the pH of the solution. The presence of protons facilitates the decomposition process, leading to the liberation of two moles of NO per mole of the parent compound. The other decomposition product is the amino acid L-proline.
Quantitative Stability Data
The stability of this compound is typically quantified by its half-life (t½), the time required for half of the compound to decompose. The following table summarizes the key quantitative data regarding this compound stability in aqueous solutions.
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 1.8 seconds | 37°C, 0.1 M phosphate buffer (pH 7.4) | |
| Half-life (t½) | ~2 seconds | pH 7.4, 37°C | |
| NO Moles Released | 2 moles of NO per mole of this compound | Aqueous solution | |
| UV Absorbance (λmax) | 252 nm | Aqueous solution | |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ | Aqueous solution |
Factors Influencing Stability
The decomposition rate of this compound is significantly influenced by several environmental factors:
-
pH: This is the most critical factor. This compound is significantly more stable in alkaline solutions (e.g., 0.01 M NaOH), where it can be stored at 0°C for up to 24 hours. Decomposition is initiated by protons; therefore, acidic or neutral pH conditions lead to rapid NO release.
-
Temperature: The half-life of NONOates is temperature-dependent, with decomposition rates increasing at higher temperatures. For instance, the half-life of many NONOates is shorter at the physiologically relevant temperature of 37°C compared to room temperature (22-25°C).
-
Moisture: As a crystalline solid, this compound is sensitive to moisture, which can initiate decomposition. It is recommended to handle the solid compound in a dry, inert atmosphere.
Experimental Protocols
Preparation of a this compound Stock Solution
A stable stock solution of this compound can be prepared in an alkaline buffer to prevent premature decomposition.
Materials:
-
This compound solid
-
0.01 M Sodium Hydroxide (NaOH), chilled to 0-4°C
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Due to the moisture sensitivity of solid this compound, handle it in a glove box with an inert atmosphere if available.
-
Weigh the desired amount of this compound.
-
Dissolve the solid in a pre-chilled 0.01 M NaOH solution. This compound is highly soluble in aqueous buffers.
-
This alkaline stock solution can be kept on ice (0°C) for up to 24 hours with minimal degradation.
Spectrophotometric Assay for Decomposition Kinetics
The decomposition of this compound can be monitored by observing the decrease in its characteristic UV absorbance at 252 nm.
Materials:
-
This compound alkaline stock solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.4), pre-warmed to 37°C
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to measure absorbance at 252 nm.
-
Equilibrate the phosphate buffer to the desired temperature (e.g., 37°C) in the spectrophotometer's cuvette holder.
-
To initiate the decomposition, add a small volume of the alkaline this compound stock solution to the pre-warmed buffer in the cuvette. The final concentration of this compound should be sufficient to give a reliable absorbance reading.
-
Immediately start recording the absorbance at 252 nm over time.
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the absorbance versus time. The half-life can then be calculated using the equation: t½ = 0.693 / k.
HPLC Method for Analysis of Decomposition Products
High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify this compound and its degradation products. While specific methods for this compound are not detailed in the provided results, a general approach can be outlined based on methods for other NONOates and related compounds.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase (Isocratic or Gradient):
-
A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio will need to be optimized.
Procedure:
-
Prepare a sample of this compound in an alkaline solution (to prevent immediate decomposition).
-
Initiate decomposition by diluting the sample in a buffer of the desired pH (e.g., pH 7.4).
-
At various time points, inject aliquots of the reaction mixture into the HPLC system.
-
Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the L-proline peak.
-
Quantification can be achieved by creating calibration curves for both this compound and L-proline standards.
Signaling Pathways and Experimental Workflows
The primary biological effect of this compound is mediated by the release of nitric oxide, which is a key signaling molecule in numerous physiological processes.
The cGMP Signaling Pathway
A major target of NO is soluble guanylate cyclase (sGC). Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the downstream effects of NO, such as vasodilation and neurotransmission.
Caption: Nitric oxide signaling via the soluble guanylate cyclase pathway.
Experimental Workflow for Studying NO-Mediated Biofilm Dispersal
This compound has been utilized to study the role of NO in biofilm dispersal. A typical experimental workflow is outlined below.
References
The Discovery and Development of PROLI NONOate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium salt) is a member of the diazeniumdiolate class of nitric oxide (NO) donor compounds. First described in 1996, it is distinguished by its exceptionally rapid, pH-dependent decomposition to release nitric oxide. With a half-life of approximately 1.8 seconds at physiological pH and temperature, it serves as a valuable tool for investigating the biological effects of a short, high-concentration pulse of NO. This guide provides a comprehensive overview of the discovery, chemical properties, synthesis, and known biological applications of this compound, with a focus on quantitative data and detailed experimental protocols to aid researchers in its application.
Discovery and Core Chemical Properties
This compound was first synthesized and characterized by Saavedra et al. in 1996 as part of an effort to develop novel, ultrafast nitric oxide donors to study localized antithrombotic and vasodilatory activity.[1][2] Diazeniumdiolates, colloquially known as NONOates, are a class of compounds that feature a [N(O)NO]⁻ functional group and are prized for their ability to release NO spontaneously under physiological conditions without the need for enzymatic activation.[3][4]
The defining characteristic of this compound is its extremely short half-life (t½), which is orders of magnitude faster than more commonly studied NONOates like DETA NONOate. This rapid decomposition allows for precise temporal control of NO delivery in experimental systems. Upon decomposition in aqueous buffer at pH 7.4 and 37°C, one mole of the parent compound liberates two moles of nitric oxide and one mole of the amino acid L-proline, a naturally occurring and biocompatible metabolite.[1]
Table 1: Physicochemical and Kinetic Properties of this compound
| Property | Value | Reference |
| Formal Name | 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt | |
| CAS Number | 178948-42-0 | |
| Molecular Formula | C₅H₇N₃O₄ · 2Na | |
| Formula Weight | 219.1 g/mol | |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | |
| NO Release Stoichiometry | 2 moles NO / mole of this compound | |
| UV Absorbance (λmax) | 252 nm (in 0.01 M NaOH) | |
| Solubility | >100 mg/mL in aqueous buffers | |
| Appearance | Crystalline solid |
Synthesis and Handling
The synthesis of diazeniumdiolates, including this compound, generally involves the reaction of a secondary amine with nitric oxide gas at high pressure under basic conditions.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general methodology described for diazeniumdiolate synthesis and the specific findings reported by Saavedra et al., 1996.
-
Preparation of Amine Solution: L-proline is dissolved in a solution of sodium methoxide in methanol. This creates the basic conditions necessary for the reaction and provides the nucleophilic secondary amine.
-
Reaction with Nitric Oxide: The solution is transferred to a high-pressure reaction vessel. The vessel is purged with an inert gas (e.g., argon) to remove all oxygen.
-
Pressurization: The vessel is charged with high-pressure nitric oxide gas (typically several atmospheres). The reaction is allowed to proceed with stirring. The specific pressure, temperature, and reaction time are critical parameters that must be optimized.
-
Isolation: After the reaction is complete, the vessel is vented. The resulting product, this compound, precipitates from the solution and can be collected by filtration.
-
Purification and Storage: The crystalline solid is washed with an organic solvent (e.g., ether) and dried under vacuum. Due to its sensitivity to moisture and acidic conditions, this compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at -80°C for long-term stability.
Protocol: Preparation and Handling for Biological Experiments
-
Stock Solution Preparation: this compound is stable in alkaline solutions. A stock solution is typically prepared by dissolving the crystalline solid in 10 mM sodium hydroxide (NaOH) to a desired concentration (e.g., 10-100 mM). The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm.
-
Storage of Stock Solution: The alkaline stock solution can be stored at 0-4°C for up to 24 hours. For longer-term storage, aliquots should be flash-frozen and stored at -80°C.
-
Initiating NO Release: To initiate the release of NO for an experiment, an aliquot of the cold, alkaline stock solution is rapidly diluted into a much larger volume of physiological buffer (e.g., PBS or cell culture medium) at pH 7.0-7.4 and 37°C. This pH drop instantly triggers the rapid, first-order decomposition of the compound.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the release of NO, which is a highly reactive and diffusible signaling molecule. The canonical signaling pathway for nitric oxide in most biological systems involves the activation of soluble guanylate cyclase (sGC).
Canonical NO/cGMP Signaling Pathway
-
Diffusion: Upon release, NO rapidly diffuses across cell membranes into target cells.
-
sGC Activation: In the cytoplasm, NO binds to the heme-iron center of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Downstream Effectors: cGMP acts as a second messenger, primarily by activating protein kinase G (PKG). PKG then phosphorylates a variety of downstream target proteins, leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.
References
PROLI NONOate: A Technical Guide for Studying Rapid Nitric Oxide Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PROLI NONOate, a diazeniumdiolate nitric oxide (NO) donor, for its application in studying rapid NO signaling pathways. This document outlines its chemical properties, detailed experimental protocols, and the key signaling cascades it modulates.
Introduction to this compound
This compound is a water-soluble compound that belongs to the class of diazeniumdiolates, also known as NONOates.[1][2][3] It is a valuable tool for researchers due to its extremely rapid and pH-dependent decomposition to release nitric oxide.[1][2] This characteristic makes it particularly suitable for studying biological processes that are triggered by transient and high concentrations of NO.
This compound is a crystalline solid that is highly soluble in aqueous buffers, with a solubility of over 100 mg/ml. For long-term storage, it should be kept at -80°C under an inert atmosphere, where it is stable for at least a year.
Quantitative Data: A Comparative Overview of NONOates
The defining feature of this compound is its exceptionally short half-life, which allows for a rapid burst of NO release. This contrasts with other NONOates that offer a more sustained release of nitric oxide. The choice of NONOate is therefore critical and depends on the specific experimental question being addressed.
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Parent Compound |
| This compound | 1.8 seconds | 2 |
| MAHMA NONOate | 1.3 minutes | 2 |
| DEA NONOate | 2 minutes | 1.5 |
| PAPA NONOate | 15 minutes | 2 |
| Spermine NONOate | 39 minutes | 2 |
| DPTA NONOate | 3 hours | 2 |
| DETA NONOate | 20 hours | 2 |
Key Signaling Pathways Modulated by Rapid NO Release
Nitric oxide is a pleiotropic signaling molecule that plays a crucial role in numerous physiological processes. The rapid release of NO from this compound can be used to investigate several key signaling pathways, most notably the canonical NO/sGC/cGMP/PKG pathway and its influence on ion channels.
The NO/sGC/cGMP/PKG Signaling Pathway
The primary and most well-understood signaling cascade initiated by NO involves the activation of soluble guanylate cyclase (sGC). This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates a variety of downstream targets, leading to diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.
NO-Mediated Modulation of Potassium Channels
Nitric oxide can also directly and indirectly modulate the activity of various ion channels, particularly potassium channels, which are crucial for regulating cellular membrane potential. NO has been shown to activate large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and smooth muscle relaxation. This can occur through both cGMP-dependent and cGMP-independent mechanisms.
Experimental Protocols
The following protocols provide a general framework for using this compound in common experimental settings. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
Preparation of this compound Stock Solutions
Materials:
-
This compound (crystalline solid)
-
0.01 M Sodium Hydroxide (NaOH), chilled
-
Sterile, deionized water
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Due to its sensitivity to moisture, handle crystalline this compound in a dry, inert atmosphere if possible (e.g., a glove box).
-
Prepare a stock solution of this compound by dissolving it in chilled 0.01 M NaOH. Alkaline solutions of NONOates are significantly more stable.
-
The concentration of the stock solution can be determined spectrophotometrically by measuring its absorbance at 252 nm (ε = 8,400 M⁻¹ cm⁻¹).
-
Store the stock solution on ice and use it within 24 hours. For longer-term storage, aliquots can be snap-frozen in liquid nitrogen and stored at -80°C, though fresh preparation is recommended.
Measurement of NO Release
Materials:
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4, or other physiological buffer
-
NO-sensitive electrode or a fluorescent NO indicator dye (e.g., DAF-FM diacetate)
-
Fluorometer or plate reader
Procedure using a fluorescent indicator:
-
Prepare cells in a suitable format (e.g., 96-well plate).
-
Load the cells with 1-10 µM DAF-FM diacetate in a serum-free medium for 15-60 minutes at 37°C.
-
Wash the cells twice with a physiological buffer to remove excess dye.
-
Add the desired concentration of this compound (typically in the micromolar range) to the cells in a physiological buffer (pH 7.4) to initiate NO release.
-
Immediately measure the increase in fluorescence over time using a fluorometer with excitation at ~495 nm and emission at ~515 nm.
Vasodilation Studies in Isolated Arteries
Materials:
-
Isolated arterial rings (e.g., rat aorta or mesenteric artery) mounted in an organ bath
-
Krebs-Henseleit or similar physiological salt solution, gassed with 95% O₂ / 5% CO₂ at 37°C
-
A vasoconstrictor (e.g., phenylephrine, U46619)
-
This compound stock solution
Procedure:
-
Equilibrate the arterial rings in the organ bath under optimal tension.
-
Induce a submaximal contraction with a vasoconstrictor.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
To investigate the involvement of the sGC pathway, the experiment can be repeated in the presence of an sGC inhibitor like ODQ.
cGMP Activation Assay in Cultured Cells
Materials:
-
Cultured cells (e.g., smooth muscle cells, platelets)
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Pre-incubate the cells with a PDE inhibitor for a short period.
-
Stimulate the cells with the desired concentration of this compound for a very short duration (seconds to a few minutes) due to its rapid half-life.
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cGMP concentration using a cGMP EIA kit according to the manufacturer's instructions.
Conclusion
This compound is an invaluable tool for the precise investigation of biological phenomena mediated by rapid, transient bursts of nitric oxide. Its well-defined chemical properties and extremely short half-life allow for controlled and reproducible experimental conditions. By understanding its characteristics and employing the appropriate experimental protocols, researchers can effectively dissect the complex roles of NO in cellular signaling.
References
Methodological & Application
Application Notes and Protocols: Preparation of PROLI NONOate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate is a valuable research tool, acting as a rapid nitric oxide (NO) donor.[1][2][3][4][5] It spontaneously dissociates in a pH-dependent manner, following first-order kinetics, to release two moles of NO per mole of the parent compound. With a remarkably short half-life of approximately 1.8 seconds at 37°C and pH 7.4, it is an ideal choice for applications requiring a rapid, localized burst of nitric oxide. Accurate preparation of a stable stock solution is critical for achieving reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Parameter | Value | Source |
| CAS Number | 178948-42-0 | |
| Molecular Formula | C₅H₇N₃O₄ • 2Na | |
| Formula Weight | 219.1 g/mol | |
| Purity | ≥98% | |
| Appearance | Crystalline solid | |
| Solubility | >100 mg/mL in aqueous buffers | |
| UV/Vis Maximum (λmax) | 252 nm | |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ at 252 nm | |
| Half-life (t½) | 1.8 seconds (at 37°C, pH 7.4) | |
| Storage of Solid | -80°C, under inert gas (e.g., nitrogen) | |
| Stability of Solid | ≥1 year at -80°C | |
| Stock Solution Stability | 24 hours at 0°C (in 0.01 M NaOH) |
Experimental Protocols
Handling and Storage of Solid this compound
This compound is sensitive to moisture and air; exposure can lead to discoloration and degradation.
-
Long-term Storage : For long-term storage, keep the solid compound in its original vial, sealed under an inert atmosphere (like nitrogen or argon), at -80°C. The compound is stable for at least one year under these conditions.
-
Handling : Whenever possible, handle the solid compound in a glove box with an inert atmosphere to prevent exposure to air and moisture. If a glove box is not available, work quickly and ensure the vial is sealed tightly immediately after use.
Preparation of a Stable Alkaline Stock Solution
To prevent premature decomposition and release of NO, this compound must be dissolved and stored in an alkaline solution. A 10 mM sodium hydroxide (NaOH) solution is recommended.
Materials:
-
This compound solid
-
0.01 M Sodium Hydroxide (NaOH), ice-cold
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare a fresh solution of 0.01 M NaOH using high-purity water and chill it on ice.
-
Allow the vial of this compound solid to equilibrate to room temperature for a few minutes before opening to minimize condensation.
-
Weigh the desired amount of this compound quickly and transfer it to a pre-chilled sterile tube.
-
Add the calculated volume of ice-cold 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM).
-
Immediately cap the tube and vortex gently until the solid is completely dissolved.
-
Keep the stock solution on ice at all times.
Note on Storage of Stock Solution : This alkaline stock solution is stable for up to 24 hours when stored at 0°C. It is strongly recommended to prepare fresh solutions daily for optimal results. Do not store in aqueous solutions for more than one day.
Quantification of the Stock Solution (Optional but Recommended)
The concentration of the freshly prepared stock solution can be verified spectrophotometrically.
Procedure:
-
Dilute a small aliquot of the alkaline stock solution in 0.01 M NaOH.
-
Measure the absorbance at 252 nm using a UV-Vis spectrophotometer. Use 0.01 M NaOH as the blank.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where:
-
A = Absorbance
-
ε = 8,400 M⁻¹ cm⁻¹ (Molar extinction coefficient)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (in M)
-
Initiating Nitric Oxide Release
To trigger the release of NO for an experiment, the alkaline stock solution must be diluted into a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.0-7.4).
Procedure:
-
Prepare the experimental buffer (pH 7.0-7.4) and bring it to the desired experimental temperature (e.g., 37°C).
-
Add the required volume of the cold this compound alkaline stock solution to the experimental buffer to achieve the final desired concentration.
-
Mix quickly and proceed with the experiment immediately. The release of NO will begin instantly upon the pH shift.
Diagrams
Caption: Workflow for the preparation and use of this compound stock solution.
Caption: Chemical pathway from stable solid to NO release.
References
Application Notes: PROLI NONOate Dosage and Administration In Vivo
Introduction
PROLI NONOate (Proline diazeniumdiolate) is a member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donors. A defining characteristic of this compound is its extremely short half-life of approximately 1.8 to 2 seconds at physiological pH (7.4) and 37°C.[1][2] This rapid release of two moles of NO per mole of the parent compound dictates its primary utility in experimental settings requiring acute, high-flux, and localized delivery of NO.[2] Its rapid decomposition minimizes systemic effects when applied locally, making it a valuable tool for studying the localized biological effects of NO.[3]
These notes provide a summary of reported in vivo dosages, administration protocols, and key mechanistic insights to guide researchers in designing their experiments.
Quantitative Data Summary
The in vivo application of this compound is often localized due to its short half-life. Systemic administration studies are more common with stabilized derivatives. The table below summarizes available quantitative data for this compound and a structurally related derivative, V-PROLI/NO, to provide context on dosing strategies.
| Compound | Animal Model | Application | Dosage | Administration Route | Key Outcomes |
| This compound | Rat (Carotid Artery Injury Model) | Vascular Restenosis | Not specified (local application) | Periadventitial | Durable inhibition of neointimal hyperplasia for 6 months; localized increase in protein S-nitrosation.[3] |
| This compound | Rat (C-6 Glioma Model) | Cancer Chemosensitization | Not specified | Not specified (used with carboplatin) | Increased survival when used in combination with carboplatin compared to either agent alone. |
| V-PROLI/NO (Derivative) | Mouse (NAFLD Model) | Nonalcoholic Fatty Liver Disease | 5 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Showed low effectiveness as it was not taken up by the liver and was rapidly excreted by the kidney. |
Experimental Protocols
Protocol 1: Local Periadventitial Delivery in a Rat Vascular Injury Model
This protocol is based on the methodology for inhibiting neointimal hyperplasia after balloon angioplasty.
Objective: To achieve localized delivery of NO to the arterial wall to study its effects on vascular remodeling and cell proliferation.
Materials:
-
This compound
-
Vehicle solution (e.g., Pluronic F-127 gel or phosphate-buffered saline, pH 8-9 for stability before application)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Surgical instruments for vascular surgery
-
2F Fogarty balloon catheter
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic protocol (e.g., intraperitoneal ketamine/xylazine). Maintain body temperature with a heating pad.
-
Surgical Exposure: Perform a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissue.
-
Vascular Injury:
-
Gain temporary control of blood flow using vessel loops or micro-clamps at the proximal and distal ends of the exposed artery.
-
Introduce a 2F Fogarty balloon catheter through an arteriotomy.
-
Inflate the balloon and pass it through the artery three times to denude the endothelium and induce injury.
-
Remove the catheter and repair the arteriotomy.
-
-
This compound Application:
-
Prepare the this compound solution in a suitable vehicle just prior to application due to its short half-life. A thermosensitive gel like Pluronic F-127 can aid in localizing the compound.
-
Apply the this compound-containing gel or solution directly onto the outer (adventitial) surface of the injured arterial segment.
-
The control group should receive the vehicle alone.
-
-
Closure and Recovery:
-
Close the surgical incision in layers.
-
Allow the animal to recover from anesthesia under observation. Provide appropriate post-operative analgesia.
-
-
Endpoint Analysis: At predetermined time points (e.g., 2 weeks, 8 weeks, 6 months), euthanize the animals and harvest the treated carotid arteries for histological, immunohistochemical (e.g., for proliferation markers), or biochemical (e.g., biotin switch assay for S-nitrosation) analysis.
Protocol 2: Pharmacokinetic Analysis of a Systemically Administered NONOate (Adapted from V-PROLI/NO studies)
This protocol describes a general method for evaluating the pharmacokinetics of a NONOate derivative following systemic administration.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a systemically administered NO donor.
Materials:
-
V-PROLI/NO (or other NONOate of interest)
-
Vehicle for injection (e.g., saline)
-
C57BL/6J mice (or other appropriate species/strain)
-
Cannulation supplies (for intravenous administration and/or serial blood sampling)
-
Blood collection tubes (e.g., heparinized microfuge tubes)
-
Analytical instrumentation (e.g., LC-MS/MS) for drug quantification
Procedure:
-
Animal Preparation: Acclimate animals to the housing conditions. For i.v. administration, cannulate the tail vein or another suitable vessel.
-
Drug Administration:
-
Administer the NONOate compound as a single bolus at a defined dose (e.g., 5 mg/kg).
-
For intravenous (i.v.) administration, inject directly into the cannulated vein.
-
For intraperitoneal (i.p.) administration, inject into the peritoneal cavity.
-
-
Serial Blood Sampling:
-
Collect blood samples (~20-50 µL) at multiple time points post-administration. A typical schedule might be: 2, 5, 10, 15, 30, 60, 90, 120, and 240 minutes after dosing.
-
Immediately process the blood to separate plasma by centrifugation.
-
-
Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any major metabolites in the plasma.
-
-
Pharmacokinetic Modeling:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability (by comparing i.p. to i.v. data).
-
Visualizations
Experimental and Mechanistic Diagrams
Caption: Workflow for local periadventitial this compound delivery.
Caption: Proposed mechanism of this compound in vascular tissue.
References
- 1. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Effect of PROLI/NO on the Proliferative and Phenotypic Kinetic Profile after Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRO-LI NONOate in Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate is a valuable tool in vasodilation research due to its rapid and spontaneous release of nitric oxide (NO) under physiological conditions. As a member of the diazeniumdiolate (NONOate) class of NO donors, it provides a predictable and pH-dependent source of NO, making it an excellent candidate for studying the downstream effects of NO signaling in the vasculature. These application notes provide detailed protocols for utilizing this compound in ex vivo vasodilation studies, a summary of its key characteristics, and an overview of the underlying signaling pathways.
This compound spontaneously dissociates in a pH-dependent, first-order process. At 37°C and pH 7.4, it has a very short half-life of approximately 1.8 seconds, liberating two moles of NO for every mole of the parent compound[1]. This rapid release profile makes it particularly useful for studying acute vascular responses to NO.
Data Presentation
Quantitative Vasodilation Data
The following table summarizes the available quantitative data on the vasodilatory effect of this compound from published studies. Due to its very rapid release of NO, detailed dose-response studies are less common compared to more stable NO donors.
| Parameter | Value | Vessel Type | Species | Pre-constricting Agent | Notes | Reference |
| logEC50 | -6.20 ± 0.24 | Mesenteric Artery (Endothelium-denuded) | Sheep | Not Specified | Comparable to the vasodilation mediated by free NO. |
Comparative Potency of NONOates
While specific EC50 values for this compound are not extensively reported, comparative studies with other NONOates provide context for its relative potency. The potency of NONOates as vasorelaxants is closely correlated with their rates of spontaneous NO release[2]. Generally, NONOates with faster NO release rates exhibit higher potency in inducing vasodilation. For instance, MAHMA NONOate, with a half-life of 1.3 minutes, is 10-40 times more potent as a pulmonary vasorelaxant than spermine NONOate, which has a half-life of 73 minutes[2]. Given this compound's extremely short half-life of 1.8 seconds, it is expected to be a highly potent, albeit transient, vasodilator.
Signaling Pathways
Nitric Oxide-Mediated Vasodilation
The primary mechanism of NO-induced vasodilation involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The diagram below illustrates this signaling cascade.
Caption: Nitric Oxide (NO) signaling cascade leading to vasodilation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in vasodilation assays.
Materials:
-
This compound solid
-
Cold 10 mM NaOH solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Ice bucket
Procedure:
-
Due to the rapid decomposition of this compound in neutral or acidic pH, it is crucial to prepare the stock solution in a basic buffer.
-
On the day of the experiment, weigh the desired amount of this compound solid.
-
Dissolve the solid in ice-cold 10 mM NaOH to the desired stock concentration (e.g., 10 mM). The basic pH will maintain the stability of the NONOate.
-
Gently vortex the solution until the solid is completely dissolved.
-
Keep the stock solution on ice at all times to minimize degradation.
-
Prepare fresh stock solution for each experiment. Do not store and reuse the stock solution.
Protocol 2: Ex Vivo Vasodilation Assay using Wire Myography
Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., thoracic aorta, mesenteric artery)
-
Wire myograph system
-
Physiological Saline Solution (PSS), such as Krebs-Henseleit buffer, with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.
-
95% O2 / 5% CO2 gas mixture
-
Phenylephrine (or other vasoconstrictor)
-
This compound stock solution (from Protocol 1)
-
Data acquisition system
Experimental Workflow Diagram:
Caption: Workflow for assessing vasodilation using wire myography.
Procedure:
-
Tissue Preparation:
-
Isolate the desired artery (e.g., thoracic aorta) from a euthanized animal and place it in cold PSS.
-
Under a dissecting microscope, carefully clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into 2-3 mm rings. For endothelium-denuded studies, gently rub the luminal surface with a fine wire or forceps.
-
-
Mounting and Equilibration:
-
Mount the arterial rings on the wire myograph jaws in a chamber filled with PSS.
-
Maintain the PSS at 37°C and continuously bubble with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2 g for rat aorta), changing the PSS every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
To check for viability, contract the rings with a high concentration of KCl (e.g., 60 mM).
-
To assess endothelial integrity, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then add a known endothelium-dependent vasodilator like acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Vasodilation Assay:
-
Wash the rings with PSS and allow them to return to baseline tension.
-
Pre-constrict the arterial rings with a submaximal concentration of phenylephrine (to achieve approximately 80% of the maximal contraction).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath. Due to its rapid degradation, it is advisable to add the desired final concentration for each step directly to the bath.
-
Record the changes in tension until a maximal relaxation is observed or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-constriction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).
-
Conclusion
This compound is a powerful tool for investigating the physiological and pathophysiological roles of nitric oxide in the vasculature. Its ultra-fast NO release kinetics make it ideal for studying rapid signaling events. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their vasodilation studies. Careful handling and fresh preparation of solutions are critical for obtaining reliable and reproducible results.
References
Application Notes: PROLI NONOate for Biofilm Dispersal Assays
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments. The dispersal of biofilms is a critical phase in their life cycle and represents a promising target for novel anti-biofilm strategies. Nitric oxide (NO) has emerged as a key signaling molecule that can induce biofilm dispersal at sub-toxic concentrations, rendering the bacteria more susceptible to antimicrobials.[1][2][3][4] PROLI NONOate is a diazeniumdiolate-based NO donor that rapidly releases NO, making it a valuable tool for studying and inducing biofilm dispersal in a laboratory setting.[5] These application notes provide detailed protocols and supporting data for the use of this compound in biofilm dispersal assays.
Mechanism of Action
This compound belongs to a class of compounds that spontaneously release nitric oxide (NO) under physiological conditions. The released NO acts as a signaling molecule in bacteria, triggering a cascade of events that leads to the dispersal of biofilms. The primary mechanism involves the modulation of intracellular levels of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP). Low, non-toxic concentrations of NO have been shown to activate phosphodiesterases (PDEs), enzymes that degrade c-di-GMP. A decrease in the intracellular c-di-GMP concentration promotes a switch from a sessile, biofilm-forming lifestyle to a motile, planktonic state. This transition is characterized by the downregulation of adhesin expression and the upregulation of motility-related genes.
Core Applications
-
Induction of Biofilm Dispersal: this compound can be used to trigger the dispersal of pre-formed biofilms from a variety of bacterial species.
-
Synergistic Effects with Antimicrobials: By dispersing biofilms, this compound can increase the susceptibility of the constituent bacteria to conventional antibiotics and disinfectants.
-
Studying Biofilm Dispersal Mechanisms: As a reliable source of NO, this compound is an excellent tool for investigating the molecular pathways and genetic regulation of biofilm dispersal.
Data Presentation
Table 1: Efficacy of this compound in Biofilm Dispersal
| Bacterial Species/Biofilm Type | This compound Concentration | Treatment Duration | Biofilm Reduction (%) | Reference |
| Pseudomonas aeruginosa PAO1 | 20 µM | Not Specified | High Performance | |
| Pseudomonas aeruginosa PAO1 | 40 µM | 1 hour | 30% (biovolume) | |
| Multi-species (Recycled Water) | 20 nM | 2 hours | 41% (total surface) | |
| Multi-species (Recycled Water) | 500 nM | 2 hours | 32% (total surface) | |
| Mixed-species (Industrial MBR & RO) | Micromolar concentrations | Not Specified | Effective Dispersal | |
| Mixed-species (MBR) | 80 µM (daily for 85 days) | 1 hour | 32.3% reduction in TMP |
Table 2: Synergistic Effect of this compound with Chlorine
| Biofilm Type | This compound Concentration | Chlorine Concentration | Increase in Chlorine Efficacy | Overall Reduction | Reference |
| Multi-species (Recycled Water) | 20 nM | 10 ppm | 19-fold | 3-log reduction in CFU | |
| Multi-species (Recycled Water) | 500 nM | Not Specified | 7-fold | Not Specified |
Mandatory Visualizations
Caption: Nitric Oxide signaling pathway leading to biofilm dispersal.
Caption: Workflow for a typical biofilm dispersal assay.
Experimental Protocols
Protocol 1: Microtiter Plate Biofilm Dispersal Assay
This protocol is adapted from methodologies described for screening NO donors against bacterial biofilms.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
This compound (stock solution prepared fresh in 0.01 M NaOH)
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate liquid medium and incubate overnight at the optimal temperature with shaking.
-
Biofilm Formation: Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.01. Add 100 µL of the diluted culture to each well of a 96-well microtiter plate. Incubate the plate statically for 24-48 hours at the optimal growth temperature to allow for biofilm formation.
-
Preparation for Treatment: Carefully aspirate the planktonic culture from each well. Gently wash the wells twice with 150 µL of PBS to remove non-adherent cells.
-
This compound Treatment: Prepare fresh dilutions of this compound in the growth medium to achieve the desired final concentrations (e.g., 20 nM to 40 µM). Add 100 µL of the this compound-containing medium to the test wells. For control wells, add 100 µL of medium without this compound.
-
Incubation: Incubate the plate for the desired treatment time (e.g., 1-2 hours) at the optimal growth temperature.
-
Quantification of Remaining Biofilm:
-
Aspirate the medium from the wells and wash twice with PBS.
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Measure the absorbance at 584 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm reduction by comparing the absorbance of the treated wells to the control wells.
Protocol 2: Biofilm Dispersal Assay in a Flow System
This protocol is a conceptualized procedure based on methods for studying biofilms under dynamic conditions.
Materials:
-
Flow cell system with appropriate substratum (e.g., glass, polycarbonate)
-
Peristaltic pump
-
Bacterial strain of interest
-
Growth medium
-
This compound stock solution
-
Confocal Laser Scanning Microscope (CLSM) and appropriate fluorescent stains (e.g., SYTO 9 for live cells)
Procedure:
-
System Sterilization and Assembly: Sterilize all components of the flow cell system. Assemble the system under aseptic conditions.
-
Biofilm Formation: Inoculate the flow cell with a diluted overnight culture of the test bacterium. Allow the bacteria to attach for a few hours under no-flow conditions.
-
Flow Conditions: Start the flow of fresh growth medium through the system at a constant rate to allow for mature biofilm development (e.g., 24-72 hours).
-
This compound Treatment: Introduce the growth medium containing the desired concentration of this compound into the flow system for a defined period (e.g., 1-2 hours).
-
Post-Treatment: Switch back to the flow of fresh medium without the NO donor.
-
Visualization and Quantification:
-
At desired time points (before, during, and after treatment), stain the biofilm with a fluorescent dye.
-
Visualize the biofilm architecture using a CLSM.
-
Acquire Z-stack images from multiple positions.
-
Analyze the images using software (e.g., COMSTAT) to quantify biofilm parameters such as biomass, thickness, and surface coverage.
-
-
Data Analysis: Compare the biofilm parameters before and after this compound treatment to determine the extent of dispersal.
Troubleshooting
-
Low or No Dispersal:
-
This compound Inactivity: Ensure the this compound stock solution is freshly prepared in 0.01 M NaOH as it has a very short half-life at neutral pH.
-
Incorrect Concentration: The effective concentration of this compound can be species- and strain-dependent. Perform a dose-response experiment to determine the optimal concentration.
-
Resistant Biofilm: The age and maturity of the biofilm can affect its susceptibility to dispersal agents. Younger biofilms may disperse more readily.
-
-
High Variability between Replicates:
-
Inconsistent Washing: Be gentle but consistent during the washing steps to avoid unintentional removal of the biofilm.
-
Edge Effects in Microtiter Plates: Avoid using the outer wells of the plate, or ensure they are filled with sterile medium to minimize evaporation.
-
Conclusion
This compound is a potent and fast-acting nitric oxide donor that serves as an invaluable tool for inducing and studying biofilm dispersal. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their anti-biofilm research and development efforts. Careful optimization of experimental conditions is crucial for obtaining reproducible and meaningful results.
References
- 1. Nitric Oxide Signaling in Pseudomonas aeruginosa Biofilms Mediates Phosphodiesterase Activity, Decreased Cyclic Di-GMP Levels, and Enhanced Dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative regulation of biofilm formation by Nitric Oxide Sensing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scispace.com [scispace.com]
- 5. Optimization of nitric oxide donors for investigating biofilm dispersal response in Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nitric Oxide Release from PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate (1-(hydroxy-NNO-azoxy)-L-proline disodium salt) is a valuable tool in biomedical research due to its ability to spontaneously release nitric oxide (NO) in a pH-dependent manner.[1][2] With a very short half-life of approximately 1.8 seconds at 37°C and pH 7.4, it serves as an ultrafast NO donor, liberating two moles of NO per mole of the parent compound.[1][2] This rapid release mimics endogenous NO production, making it ideal for studying the physiological and pathological roles of NO in various biological systems.
Accurate measurement of NO release is crucial for the effective use of this compound in experimental settings. This document provides detailed protocols for two common methods for quantifying NO release: the indirect measurement of nitrite using the Griess assay and the direct, real-time detection of NO using an amperometric sensor.
Key Characteristics of this compound
Understanding the chemical properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [1] |
| NO Moles Released | 2 moles NO / mole of this compound | |
| UV Absorbance (λmax) | 252 nm | |
| Storage | -80°C, sealed under an inert atmosphere | |
| Stock Solution Stability | Stable in 0.01 M NaOH at 0°C for 24 hours |
Experimental Protocols
Two primary methods for quantifying NO release from this compound are detailed below. The choice of method will depend on the specific experimental requirements, such as the need for real-time monitoring versus endpoint measurements.
Protocol 1: Indirect Measurement of NO Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions. This method is cost-effective and suitable for endpoint measurements in a 96-well plate format.
Principle
The Griess reaction is a two-step diazotization process. First, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that can be measured spectrophotometrically at approximately 540 nm.
Materials and Reagents
-
This compound
-
Sodium Hydroxide (NaOH), 0.01 M
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Griess Reagent:
-
Component A: Sulfanilamide solution (e.g., 1% w/v in 5% phosphoric acid)
-
Component B: N-(1-naphthyl)ethylenediamine (NED) solution (e.g., 0.1% w/v in deionized water)
-
Note: Commercially available Griess reagent kits are recommended for consistency.
-
-
Sodium Nitrite (NaNO₂) for standard curve
-
Deionized Water
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: Workflow for the Griess Assay to measure NO release.
Step-by-Step Procedure
1. Preparation of this compound Stock Solution:
-
Due to its instability in acidic or neutral solutions, prepare a stock solution of this compound (e.g., 10 mM) in ice-cold 0.01 M NaOH.
-
This alkaline solution is stable for several hours on ice. The concentration can be verified by measuring its UV absorbance at 252 nm.
2. Preparation of Nitrite Standard Curve:
-
Prepare a 1 mM stock solution of sodium nitrite (NaNO₂) in deionized water.
-
Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100 µM in the same buffer as your samples (PBS, pH 7.4).
3. Initiation of NO Release:
-
In a 96-well plate, add the desired volume of PBS (pH 7.4) to each well.
-
To initiate the reaction, add a small volume of the this compound stock solution to the PBS to achieve the final desired concentration. The total volume in each well should be consistent (e.g., 100 µL).
-
Include control wells with PBS only (blank) and wells for the nitrite standards.
4. Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Add the Griess reagent (e.g., 100 µL) to each well containing the samples and standards.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
5. Measurement and Data Analysis:
-
Measure the absorbance of the wells at a wavelength between 520-590 nm (optimally ~540 nm) using a microplate reader.
-
Subtract the absorbance of the blank from all sample and standard readings.
-
Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in your samples.
Protocol 2: Direct Measurement of NO Release using an Amperometric Sensor
Amperometric NO sensors allow for the direct, real-time measurement of NO concentration in solution. This method is highly sensitive and provides kinetic data on NO release.
Principle
An amperometric NO sensor consists of a working electrode and a reference electrode. When a specific potential is applied to the working electrode, NO is oxidized, generating an electrical current that is directly proportional to the NO concentration.
Materials and Reagents
-
This compound
-
Sodium Hydroxide (NaOH), 0.01 M
-
Phosphate-Buffered Saline (PBS), pH 7.4, deoxygenated
-
Amperometric NO sensor and data acquisition system
-
Calibration standards (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP) with CuCl₂ or a saturated NO solution)
-
Nitrogen or Argon gas for deoxygenating solutions
-
Stirred reaction vessel
Experimental Workflow
Caption: Workflow for direct NO measurement using an amperometric sensor.
Step-by-Step Procedure
1. Sensor Setup and Polarization:
-
Assemble and set up the NO sensor according to the manufacturer's instructions.
-
Connect the sensor to the picoammeter and apply the recommended polarization voltage.
-
Allow the sensor to polarize in a deoxygenated buffer until a stable, low baseline current is achieved. This may take several hours for a new sensor.
2. Sensor Calibration:
-
A two-point calibration is typically sufficient.
-
Zero Point: Obtain a stable baseline reading in deoxygenated PBS (pH 7.4) in the reaction vessel. This represents zero NO concentration.
-
Known Concentration Point: Generate a known concentration of NO in the buffer. This can be achieved by adding a known amount of a calibrated NO donor like SNAP with a catalyst (e.g., CuCl₂) or by using a saturated NO solution.
-
Record the stable current reading at this known NO concentration.
-
Create a calibration curve (or calculate a conversion factor) to relate the sensor's current output (in picoamperes, pA) to the NO concentration (in nM or µM).
3. Measurement of NO Release from this compound:
-
Add a known volume of deoxygenated PBS (pH 7.4) to the stirred reaction vessel at the desired temperature (e.g., 37°C).
-
Immerse the calibrated NO sensor in the buffer and allow the baseline current to stabilize.
-
Prepare a fresh stock solution of this compound in ice-cold 0.01 M NaOH.
-
Inject a small volume of the this compound stock solution into the reaction vessel to initiate NO release.
-
Record the amperometric signal (current) over time. Due to the rapid release of NO from this compound, a fast data acquisition rate is necessary.
4. Data Analysis:
-
Using your calibration, convert the recorded current measurements into NO concentration over time.
-
The resulting data will provide a kinetic profile of NO release from the this compound under your experimental conditions.
Conclusion
The choice between the Griess assay and an amperometric NO sensor depends on the specific research question. The Griess assay provides a reliable method for endpoint quantification of total NO released, while amperometric sensors offer the advantage of real-time, kinetic measurements. By following these detailed protocols, researchers can accurately and effectively measure the release of nitric oxide from this compound, facilitating further investigations into the multifaceted roles of NO in biology and medicine.
References
Application Notes and Protocols for PROLI NONOate in Neointimal Hyperplasia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PROLI NONOate, a fast-acting nitric oxide (NO) donor, in the study of neointimal hyperplasia. The information presented is intended to guide researchers in designing and conducting experiments to investigate the therapeutic potential of NO-based therapies for preventing restenosis following vascular interventions.
Introduction
Neointimal hyperplasia, the excessive proliferation and migration of vascular smooth muscle cells (VSMCs) leading to the thickening of the arterial wall, is a primary cause of restenosis after procedures like angioplasty and stenting.[1][2] Nitric oxide (NO) is a critical endogenous molecule known to inhibit key processes in neointimal hyperplasia, including VSMC proliferation and migration, platelet aggregation, and leukocyte adhesion.[1][3] this compound (disodium 1-[(2-carboxylato)pyrrolidin-1-yl]diazen-1-ium-1,2-diolate) serves as a valuable research tool to explore the effects of a short burst of NO on vascular healing and remodeling. With a short half-life of approximately 2 seconds at physiological pH and temperature, it allows for localized and transient delivery of NO.[1]
Key Applications
-
Inhibition of Neointimal Hyperplasia: Periadventitial application of this compound has been shown to provide long-lasting inhibition of neointimal hyperplasia in animal models of arterial injury.
-
Modulation of Cell Proliferation: It differentially affects cell proliferation within the arterial wall, predominantly inhibiting VSMC proliferation in the intima and media.
-
Investigation of NO Signaling Pathways: this compound is used to study the molecular mechanisms by which NO exerts its effects, including post-translational modifications like S-nitrosation and the regulation of key enzymes.
-
Drug Delivery Vehicle Studies: It can be incorporated into delivery systems like nanofiber gels to achieve sustained NO release and enhance therapeutic efficacy.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound in a rat carotid artery balloon injury model.
Table 1: Effect of this compound on Neointimal Hyperplasia
| Time Point | Treatment | Intima/Media (I/M) Area Ratio | Percent Inhibition vs. Injury Alone | Reference |
| 2 Weeks | Injury Alone | 0.83 ± 0.07 | - | |
| PROLI/NO Nanofiber Gel | 0.19 ± 0.03 | 77% | ||
| 2 Weeks | Injury Alone | - | - | |
| PROLI/NO (10 mg) | - | 73% | ||
| 8 Weeks | PROLI/NO (10 mg) | - | 69% | |
| 6 Months | PROLI/NO (10 mg) | - | 40% |
Table 2: Differential Effect of this compound on Cell Proliferation (BrdU-positive cells)
| Arterial Layer | Time Point | Treatment | Percent Inhibition/Induction vs. Injury Alone | Reference |
| Intima | 1 Week | PROLI/NO (10 mg) | 85% Inhibition | |
| 2 Weeks | PROLI/NO (10 mg) | 73% Inhibition | ||
| 8 Weeks | PROLI/NO (10 mg) | 76% Inhibition | ||
| Media | 3 Days | PROLI/NO (10 mg) | 84% Inhibition | |
| 1 Week | PROLI/NO (10 mg) | 84% Inhibition | ||
| Adventitia | 3 Days | PROLI/NO (10 mg) | 80% Inhibition | |
| 1 Week | PROLI/NO (10 mg) | 56% Inhibition | ||
| 2 Weeks | PROLI/NO (10 mg) | 68% Induction |
Signaling Pathways and Mechanisms of Action
This compound, through the release of NO, influences multiple signaling pathways involved in neointimal hyperplasia.
-
Ubiquitin-Proteasome System: NO has been shown to decrease levels of UbcH10, a ubiquitin-conjugating enzyme, by increasing its ubiquitination and subsequent degradation. This leads to cell cycle arrest and inhibits VSMC proliferation. Additionally, NO can inhibit isopeptidase T, an enzyme that recycles ubiquitin monomers, which may lead to the accumulation of polyubiquitin chains that inhibit the 26S proteasome.
-
Redox Signaling: this compound treatment can increase the levels of Superoxide Dismutase 1 (SOD-1) in VSMCs. SOD-1 is a key antioxidant enzyme that scavenges superoxide radicals, thereby reducing oxidative stress, which is a known contributor to neointimal hyperplasia.
-
cGMP Pathway: While not the sole mechanism, some of the anti-migratory effects of NO are mediated through the classical cGMP pathway.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
In Vivo Model: Rat Carotid Artery Balloon Injury
This is a widely used model to induce neointimal hyperplasia and study the effects of therapeutic interventions.
Materials:
-
Male Sprague Dawley rats (10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
2F Fogarty balloon catheter
-
This compound powder (10-20 mg per animal)
-
Surgical instruments
-
Sutures
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA distally and place temporary ligatures around the CCA and ICA.
-
Introduce a 2F Fogarty balloon catheter through an incision in the ECA.
-
Advance the catheter into the CCA, inflate the balloon, and gently withdraw it three times to denude the endothelium.
-
Remove the catheter and ligate the ECA stump.
-
Restore blood flow to the CCA and ICA.
-
For the treatment group, evenly apply this compound powder (10-20 mg) to the periadventitial surface of the injured CCA.
-
Close the incision in layers.
-
Euthanize animals at desired time points (e.g., 3 days, 2 weeks, 8 weeks, 6 months) for tissue harvesting.
Ex Vivo/In Vitro Analysis
Histology and Morphometry:
-
Perfuse-fix the harvested carotid arteries with 4% paraformaldehyde.
-
Embed the arteries in paraffin and cut cross-sections (e.g., 5 µm).
-
Stain sections with Hematoxylin and Eosin (H&E) for morphometric analysis.
-
Capture digital images and use software (e.g., ImageJ) to measure the lumen, intima, and media areas to calculate the intima/media (I/M) ratio.
Immunohistochemistry for Proliferation:
-
Administer Bromodeoxyuridine (BrdU) (e.g., 100 mg/kg, intraperitoneally) to the animals 24 hours and 1 hour before sacrifice.
-
After tissue processing, incubate sections with an anti-BrdU antibody to detect proliferating cells.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Quantify BrdU-positive nuclei in the intima, media, and adventitia.
Immunofluorescent Staining for Protein Expression:
-
Incubate arterial sections with primary antibodies against proteins of interest (e.g., α-smooth muscle actin, UbcH10, SOD-1).
-
Use fluorescently labeled secondary antibodies for detection.
-
Analyze under a fluorescence microscope.
In Vitro VSMC Proliferation Assay (³H-Thymidine Incorporation):
-
Culture rat aortic VSMCs in appropriate media.
-
Seed cells in 24-well plates and serum-starve for 24-48 hours to synchronize them.
-
Treat cells with varying concentrations of this compound.
-
Add ³H-thymidine to the media and incubate for a set period (e.g., 24 hours).
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter to assess DNA synthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound on neointimal hyperplasia in vivo.
Caption: In vivo experimental workflow for this compound.
Conclusion
This compound is a potent tool for investigating the role of nitric oxide in mitigating neointimal hyperplasia. Its short half-life makes it particularly suitable for studying the long-term consequences of a brief, localized burst of NO at the site of vascular injury. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of NO-based strategies in vascular disease.
References
- 1. Long-Term Effect of PROLI/NO on the Proliferative and Phenotypic Kinetic Profile after Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide inhibits neointimal hyperplasia following vascular injury via differential, cell-specific modulation of SOD-1 in the arterial wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does nitric oxide regulate smooth muscle cell proliferation? A critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
Effective Concentration of PROLI NONOate for Experimental Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate is a diazeniumdiolate-based nitric oxide (NO) donor that spontaneously releases NO with an exceptionally short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][2] This rapid release profile makes it a valuable tool for researchers studying the acute effects of NO in various biological systems. This document provides detailed application notes and protocols for the use of this compound in common experimental settings, including biofilm dispersal, cancer cell viability assays, and cardiovascular studies.
Data Presentation
The effective concentration of this compound varies significantly depending on the experimental model and the biological effect being investigated. The following tables summarize the reported effective concentrations for different applications.
Table 1: Effective Concentrations of this compound for Biofilm Dispersal
| Application | Organism/System | Effective Concentration | Exposure Time | Observed Effect |
| Biofouling Control | Laboratory-Scale Reverse Osmosis System | 40 µM | 24-hour intervals | 92% reduction in the rate of biofouling.[3] |
| Biofouling Control | Laboratory-Scale Membrane Bioreactor | 80 µM | 45 minutes, once daily | Reduced fouling resistance.[4] |
| Biofilm Dispersal | Batch-grown biofilms of various bacterial isolates | 40 µM | 1 hour | Significant reduction in biofilm biovolume. |
Table 2: Effective Concentrations of this compound in Mammalian Cell Studies
| Application | Cell Line/System | Effective Concentration | Exposure Time | Observed Effect |
| Cancer Cell Viability | Glioma Cells (C6, U87), Human Glioblastoma, Astrocytes, Fibroblasts | Not specified | Not specified | Failed to induce cell death.[5] |
| Cardiovascular | In vivo (Sheep model of pulmonary hypertension) | 24 nmol/kg/min (intravenous infusion) | Not specified | Relief of pulmonary hypertension. |
| sGC Activation | Purified soluble guanylate cyclase (sGC) | 0.1 mM (in vitro) | N/A | Titration to produce ferrous nitrosyl sGC. |
Signaling Pathways
This compound, through the rapid release of nitric oxide, influences key signaling pathways in both prokaryotic and eukaryotic cells.
Bacterial Biofilm Dispersal via the c-di-GMP Pathway
In many bacteria, nitric oxide acts as a signaling molecule that triggers the dispersal of biofilms. This process is primarily mediated through the cyclic-di-GMP (c-di-GMP) signaling pathway. NO, released from this compound, activates phosphodiesterases (PDEs) which in turn degrade c-di-GMP. Lower intracellular levels of c-di-GMP lead to a switch from a sessile (biofilm) to a motile (planktonic) lifestyle.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibition and chemosensitization of exogenous nitric oxide released from NONOates in glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
troubleshooting PROLI NONOate inconsistent results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PROLI/NO-nonate. Inconsistent results in experiments involving this nitric oxide donor can often be traced to its inherent instability and rapid release kinetics. This guide will help you identify and address potential sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with PROLI/NO-nonate are highly variable. What are the most common causes?
Inconsistent results with PROLI/NO-nonate often stem from its rapid decomposition and sensitivity to environmental factors. The most common causes include:
-
Improper Storage and Handling: PROLI/NO-nonate is sensitive to moisture and air. Exposure can lead to degradation and reduced nitric oxide (NO) release. It should be stored at -80°C under an inert atmosphere (e.g., nitrogen).[1]
-
Incorrect Stock Solution Preparation: PROLI/NO-nonate is unstable at neutral or acidic pH. Stock solutions should be prepared in an alkaline buffer (e.g., 0.01 M NaOH) to ensure stability. These alkaline stocks can be stored at 0°C for up to 24 hours.[1]
-
pH and Temperature Fluctuations: The half-life of PROLI/NO-nonate is extremely short and highly dependent on pH and temperature. Minor variations in your experimental buffer's pH or temperature can lead to significant differences in the rate and amount of NO released.[2][3]
-
Timing of Measurements: Due to its very short half-life (approximately 1.8 seconds at 37°C, pH 7.4), the timing of your experimental measurements is critical.[2] Any delay between adding the NONOate and measuring the response can lead to missed detection of the NO burst.
-
Inaccurate Quantification of NO: The method used to detect and quantify NO can be a source of variability. Direct measurement of NO is challenging due to its reactive nature and short lifespan. Indirect methods, like the Griess assay which measures nitrite, can be affected by interfering substances in the sample.
Q2: What is the correct procedure for preparing and storing PROLI/NO-nonate stock solutions?
To ensure consistent results, follow this protocol for preparing and storing PROLI/NO-nonate stock solutions:
-
Storage of Solid Compound: Store the solid PROLI/NO-nonate in a tightly sealed vial at -80°C under a dry, inert atmosphere (e.g., nitrogen or argon). The crystals are sensitive to moisture and can discolor upon exposure to air.
-
Preparation of Alkaline Stock Solution:
-
Allow the vial of PROLI/NO-nonate to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the solid in a cold, degassed alkaline solution, such as 0.01 M NaOH.
-
Work quickly to minimize exposure to air.
-
-
Short-Term Storage of Stock Solution: Alkaline stock solutions are stable for up to 24 hours when stored at 0°C. For longer-term storage, it is recommended to prepare fresh solutions for each experiment.
-
Initiating NO Release: To initiate the release of nitric oxide, dilute the alkaline stock solution into your experimental buffer at the desired final concentration, ensuring the final pH is physiological (e.g., 7.4).
Q3: How does the half-life of PROLI/NO-nonate compare to other commonly used NONOates?
PROLI/NO-nonate has one of the shortest half-lives among the NONOate class of compounds, leading to a rapid burst of NO release. This is in contrast to other NONOates that provide a more sustained release of NO.
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor |
| PROLI/NO-nonate | ~1.8 seconds | 2 |
| MAHMA/NO-nonate | ~1 minute | 2 |
| DEA/NO-nonate | ~2 minutes | 1.5 |
| PAPA/NO-nonate | ~15 minutes | 2 |
| DPTA/NO-nonate | ~3 hours | 2 |
| DETA/NO-nonate | ~20 hours | 2 |
Q4: I am not observing the expected biological effect in my cell culture experiments. What could be the issue?
Several factors could contribute to a lack of observable effects in cell culture:
-
Rapid NO Depletion: The extremely short half-life of PROLI/NO-nonate means that the burst of NO may be completely dissipated before it can effectively interact with the cells, especially in a static culture system.
-
Cell Density and Media Composition: The number of cells and the components of your cell culture media can influence the local concentration and stability of NO.
-
Incorrect Dosing: Ensure that your final concentration of PROLI/NO-nonate is appropriate for the desired biological effect. In some cases, PROLI/NO-nonate has been shown to be non-cytotoxic and may not induce cell death, unlike other NO donors at high concentrations.
-
Timing of Assay: The timing of your cell-based assay relative to the addition of PROLI/NO-nonate is critical. Assays performed too long after the addition of the donor will likely miss the biological response to the NO burst.
Troubleshooting Guides
Issue 1: Inconsistent Nitric Oxide Release Measurements
| Potential Cause | Troubleshooting Step |
| Degraded PROLI/NO-nonate solid | Purchase a new batch of the compound. Ensure proper storage at -80°C under an inert atmosphere. |
| Improperly prepared stock solution | Always prepare fresh stock solutions in cold 0.01 M NaOH immediately before use. Confirm the concentration of the stock solution spectrophotometrically by measuring its absorbance at 252 nm. |
| Variable pH of experimental buffer | Prepare buffers fresh and accurately measure the pH. Ensure the buffer capacity is sufficient to maintain a stable pH after the addition of the alkaline NONOate stock. |
| Temperature fluctuations | Use a water bath or incubator to maintain a constant and accurate temperature throughout the experiment. |
| Inaccurate NO detection method | Calibrate your NO sensor or detection assay with a known standard. Consider using a real-time NO measurement system for better temporal resolution. For endpoint assays like the Griess assay, be aware of potential interferences from components in your sample. |
Issue 2: Poor Reproducibility in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Inconsistent cell seeding density | Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells and experiments. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates as they are more prone to evaporation and temperature variations. Fill the outer wells with sterile media or PBS. |
| Timing of treatment and assay | Standardize the time between adding PROLI/NO-nonate and performing the cell-based assay to ensure you are capturing the biological response to the rapid NO release. |
| Vehicle control issues | The alkaline vehicle (e.g., 0.01 M NaOH) used for the stock solution can affect cell viability. Ensure your vehicle control is the same final concentration of the vehicle as in your experimental wells. |
Experimental Protocols
Protocol 1: Preparation of PROLI/NO-nonate for Experimental Use
This protocol outlines the steps for preparing a PROLI/NO-nonate solution to be used in biological experiments.
Caption: Workflow for the preparation and experimental use of PROLI/NO-nonate.
Protocol 2: General Cell Viability Assay (Example: MTT Assay)
This protocol provides a general workflow for assessing cell viability after treatment with PROLI/NO-nonate.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare the PROLI/NO-nonate solution as described in Protocol 1. Remove the old media from the cells and replace it with fresh media containing the desired concentration of PROLI/NO-nonate or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period.
-
MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Signaling Pathways
Nitric oxide is a pleiotropic signaling molecule that can influence a variety of cellular pathways. The rapid burst of NO from PROLI/NO-nonate can lead to the activation of soluble guanylate cyclase (sGC), which in turn increases cyclic guanosine monophosphate (cGMP) levels, a key second messenger in many physiological processes.
Caption: Simplified signaling pathway of nitric oxide released from PROLI/NO-nonate.
References
Technical Support Center: Navigating the Challenges of PROLI NONOate's Short Half-Life
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ultra-fast nitric oxide (NO) donor, PROLI NONOate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges presented by its short half-life, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of working with this compound?
The principal challenge is its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][2] This rapid decomposition leads to a burst release of nitric oxide, making it difficult to maintain a stable and predictable NO concentration over time. This can lead to issues with reproducibility and interpretation of experimental results.
Q2: How can I be sure my this compound is active and releasing NO?
Due to its rapid degradation, it is crucial to handle this compound correctly. Always prepare stock solutions in a high-pH buffer (e.g., 10 mM NaOH) where it is more stable. To initiate NO release, dilute the alkaline stock solution into your experimental buffer at physiological pH (7.4) immediately before use. You can indirectly verify NO release by measuring downstream effects, such as cGMP production, or by using commercially available nitric oxide sensors.
Q3: My cells are not showing the expected biological response to this compound. What could be the issue?
Several factors could be at play:
-
Rapid NO Depletion: The burst of NO may be too transient to elicit a sustained biological response. The NO concentration might drop below the effective threshold before it can interact with its target.[3]
-
Compound Degradation: Improper storage or handling of the solid compound or stock solutions can lead to degradation and a lower-than-expected NO release.
-
Cellular Scavenging of NO: Cells have natural mechanisms to scavenge NO, which can further reduce its effective concentration at the target site.
-
Off-Target Effects: The high initial concentration of NO could lead to off-target effects or even cellular stress responses that mask the intended biological outcome.
Q4: I am observing cytotoxicity in my experiments with this compound. Is this expected?
While NO can have cytotoxic effects at high concentrations, this compound itself is not always cytotoxic.[4][5] Observed cell death could be due to:
-
Peroxynitrite Formation: The rapid reaction of high concentrations of NO with superoxide radicals can form peroxynitrite, a highly reactive and damaging species.
-
High Localized NO Concentration: The initial burst of NO can reach cytotoxic levels in the immediate vicinity of the cells before it dissipates.
-
Experimental Artifacts: Ensure that the vehicle used for the this compound stock solution (e.g., NaOH) is properly diluted and does not contribute to cytotoxicity.
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent timing of application | Due to the 1.8-second half-life, even minor variations in the time between preparing the final solution and applying it to the cells can lead to significant differences in the initial NO concentration. Standardize your workflow to ensure precise and consistent timing. |
| Degradation of stock solution | Prepare fresh alkaline stock solutions of this compound daily. Avoid repeated freeze-thaw cycles. |
| Variations in experimental conditions | Ensure that the pH and temperature of your experimental buffer are consistent across all experiments, as these factors significantly influence the rate of NO release. |
| Inadequate mixing | Upon adding the this compound stock to the experimental buffer, ensure rapid and thorough mixing to achieve a homogenous initial concentration of NO. |
Problem 2: No Observed Biological Effect
| Possible Cause | Troubleshooting Steps |
| Sub-threshold NO concentration | The transient nature of the NO release may not provide a sustained signal. Consider using a NONOate with a longer half-life for comparison or increasing the initial concentration of this compound. |
| Rapid NO scavenging | Include positive controls with known NO-mediated effects in your cell type to confirm that the signaling pathway is functional. |
| Inactive compound | Test the activity of your this compound stock by measuring nitrite/nitrate accumulation in the buffer over time using a Griess assay. |
| Incorrect experimental design | Ensure that the endpoint of your assay is timed appropriately to capture the transient effects of the NO burst. For example, for signaling events, you may need to measure readouts within seconds to minutes of application. |
Problem 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| High initial NO concentration | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type and assay. |
| Peroxynitrite formation | Consider co-incubating with a superoxide scavenger, such as superoxide dismutase (SOD), to mitigate the formation of peroxynitrite. |
| Vehicle toxicity | Run a vehicle control where you add the same volume of the alkaline solution (without this compound) to your experimental buffer to rule out pH-related cytotoxicity. |
| Cellular sensitivity | Some cell types are inherently more sensitive to NO. Characterize the sensitivity of your cell line to NO using multiple viability assays. |
Quantitative Data
Table 1: Half-life of this compound and Other Common NONOates
| NONOate | Half-life at 37°C, pH 7.4 | Moles of NO Released per Mole of Parent Compound |
| This compound | ~1.8 seconds | 2 |
| DEA NONOate | ~2 minutes | 1.5 |
| PAPA NONOate | ~15 minutes | 2 |
| Spermine NONOate | ~39 minutes | 2 |
| DETA NONOate | ~20 hours | 2 |
Experimental Protocols
Protocol 1: General Workflow for Cell-Based Assays with this compound
-
Prepare a fresh 10 mM stock solution of this compound in 10 mM NaOH. This alkaline solution should be kept on ice and used within the same day.
-
Culture cells to the desired confluency in your standard culture medium.
-
Immediately before treating the cells, dilute the this compound stock solution directly into the pre-warmed (37°C) experimental buffer or medium to the final desired concentration. Ensure the final pH is 7.4.
-
Mix the solution rapidly and thoroughly by gentle pipetting.
-
Immediately add the this compound-containing medium to the cells.
-
Incubate for the desired period, keeping in mind the rapid decay of NO. For signaling studies, this may be a very short duration (seconds to minutes).
-
Proceed with your specific downstream assay (e.g., cell viability, protein extraction, etc.).
Protocol 2: Measuring Intracellular NO Production
To confirm that this compound is delivering NO to your cells, you can use fluorescent indicators like DAF-FM diacetate.
-
Load cells with DAF-FM diacetate according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
Treat the cells with this compound as described in Protocol 1.
-
Immediately begin imaging the cells using fluorescence microscopy or a plate reader to detect the increase in fluorescence, which corresponds to intracellular NO levels.
Mandatory Visualizations
Caption: Nitric Oxide Signaling Pathway.
Caption: Troubleshooting Workflow.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Growth inhibition and chemosensitization of exogenous nitric oxide released from NONOates in glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
preventing premature decomposition of PROLI NONOate
Welcome to the technical support center for PROLI NONOate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this ultra-fast nitric oxide (NO) donor. Premature decomposition can lead to inconsistent and unreliable experimental results. This guide provides detailed answers to common questions, troubleshooting advice, and validated protocols to maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability so critical?
This compound is a diazeniumdiolate-based molecule that serves as a rapid nitric oxide (NO) donor. It is highly valued in research for its ability to release two moles of NO per mole of the parent compound in a predictable, pH-dependent, first-order process.[1][2][3][4] Its stability is paramount because the compound's efficacy is entirely dependent on releasing NO at the desired time and location within an experimental setup. Premature decomposition means the NO is released before it reaches the target, rendering the experiment invalid.
Q2: What are the primary factors that cause this compound to decompose?
The decomposition of this compound is primarily triggered by protons (acidity) and is dependent on pH and temperature.[5] Key factors include:
-
Acidic/Neutral pH: The compound is exceptionally unstable at physiological pH (7.4), where it has a half-life of only 1.8 seconds at 37°C. Decomposition is initiated by protonation of the [N(O)NO]⁻ group.
-
Moisture and Air Exposure: The crystalline solid is sensitive to moisture and air. Exposure can cause the material to discolor and degrade.
-
Temperature: Higher temperatures accelerate the rate of decomposition.
-
Oxidizing Agents: The presence of mild oxidizing agents can also significantly affect the rate and stoichiometry of NO release.
Q3: How should I properly store and handle this compound?
To ensure a shelf life of at least one to two years, strict storage and handling procedures are necessary:
-
Solid Compound: Store the crystalline solid at -80°C under an inert atmosphere like nitrogen. The vial should remain sealed until use. Handling should ideally occur in a glove box with an inert atmosphere.
-
Stock Solutions: For maximum stability, prepare stock solutions in a cold, alkaline buffer, such as 0.01 M NaOH. These alkaline solutions are very stable and can be stored at 0°C for up to 24 hours.
Q4: What are the visible signs of decomposition?
The primary visible sign of decomposition in the solid, crystalline form of this compound is discoloration upon exposure to air and moisture. In solution, there are no immediate visible signs other than the rapid, invisible release of NO gas. The integrity of a solution is best confirmed through spectrophotometry.
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could my this compound be degraded?
A: Yes, inconsistent results are a classic sign of premature or variable decomposition of the NO donor.
-
Cause: This often happens if the stock solution was not prepared fresh in cold, alkaline buffer or if the final dilution into physiological buffer was not performed immediately before application to the cells or tissue.
-
Solution: Always prepare the alkaline stock solution immediately before your experiment. Confirm the concentration and integrity of your stock solution using a UV-Vis spectrophotometer before diluting it into your experimental buffer. The intact compound has a characteristic UV absorbance maximum at 252 nm.
Q2: I am not observing the expected biological effect. Is my compound inactive?
A: Lack of a biological effect strongly suggests that the this compound has completely decomposed before reaching its target.
-
Cause: With a half-life of only 1.8 seconds at pH 7.4 and 37°C, any delay between diluting the compound into physiological buffer and its application can result in the total loss of active compound.
-
Solution: Minimize the time between preparing the final solution and initiating the experiment. The final dilution into the pH 7.4 buffer should be seen as the trigger that starts the NO release. Ensure this happens immediately adjacent to or within your experimental system.
Q3: My solid this compound appears discolored. Is it still usable?
A: Discoloration is a sign of degradation due to exposure to air and moisture.
-
Cause: The vial may have been improperly sealed or opened frequently in a humid environment.
-
Solution: It is strongly recommended to use a fresh, non-discolored vial of the compound for quantitative and sensitive experiments. If you must proceed, you must first validate the concentration of a stock solution made from the discolored solid using UV-Vis spectrophotometry (see Protocol 2) to determine the amount of active compound remaining.
Quantitative Data on Stability
The stability of this compound is critically dependent on pH and temperature. The rate of NO release follows first-order kinetics.
| Parameter | Condition | Half-Life (t½) | Moles of NO Released |
| This compound | pH 7.4, 37°C | 1.8 seconds | 2 per mole of parent compound |
| This compound | Alkaline Solution (0.01 M NaOH), 0°C | Stable for up to 24 hours | N/A (Decomposition is inhibited) |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution that remains stable for a short period, allowing for accurate dilutions.
Materials:
-
This compound crystalline solid
-
Sodium Hydroxide (NaOH), 0.01 M, chilled on ice
-
Microcentrifuge tubes, pre-chilled
-
Calibrated pipettes
-
Ice bucket
Procedure:
-
Prepare a fresh solution of 0.01 M NaOH and chill it thoroughly on ice.
-
Allow the sealed vial of this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.
-
In a controlled environment (ideally a glove box), weigh the desired amount of this compound and place it in a pre-chilled microcentrifuge tube.
-
Add the appropriate volume of cold 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette to dissolve the solid completely. Keep the solution on ice at all times.
-
This alkaline stock solution is stable for up to 24 hours when stored at 0°C. For best results, use it within a few hours.
-
To initiate NO release, dilute an aliquot of this stock solution into your experimental buffer (e.g., phosphate buffer at pH 7.4) immediately before use.
Protocol 2: Quality Control of this compound via UV-Vis Spectrophotometry
This protocol allows you to verify the concentration and integrity of your alkaline stock solution.
Materials:
-
This compound alkaline stock solution (from Protocol 1)
-
0.01 M NaOH (chilled, for blank and dilution)
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Set the spectrophotometer to read absorbance at 252 nm.
-
Use chilled 0.01 M NaOH to zero the spectrophotometer (as a blank).
-
Dilute your this compound stock solution with the cold 0.01 M NaOH to a final concentration within the linear range of the spectrophotometer (e.g., 50-100 µM).
-
Immediately measure the absorbance of the diluted solution at 252 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc):
-
Concentration (M) = Absorbance / (ε × b)
-
Where:
-
A = Measured absorbance at 252 nm
-
ε (Molar extinction coefficient) = 8,400 M⁻¹cm⁻¹
-
b (Path length of the cuvette) = 1 cm
-
-
-
Compare the calculated concentration with the expected concentration. A significant discrepancy suggests degradation of the solid compound or errors in preparation.
Visual Guides and Workflows
Caption: this compound handling and decomposition pathway.
Caption: Troubleshooting inconsistent experimental results.
Caption: Recommended workflow for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thomassci.com [thomassci.com]
- 3. netascientific.com [netascientific.com]
- 4. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
how to handle and store PROLI NONOate correctly
This guide provides researchers, scientists, and drug development professionals with essential information for the correct handling and storage of PROLI NONOate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store solid this compound for long-term use?
For long-term storage, this compound should be kept as a crystalline solid at -80°C.[1][2][3][4] It is recommended to keep the vial sealed, preferably under an inert nitrogen atmosphere, to protect it from moisture and air, as the crystals are sensitive and may discolor upon exposure.[1] Under these conditions, the compound is stable for at least one year.
Q2: I need to prepare a stock solution of this compound. What is the recommended procedure?
To prepare a stable stock solution, dissolve the solid this compound in a cold, alkaline solution, such as 0.01 M NaOH. These alkaline solutions are very stable and can be stored at 0°C for up to 24 hours. This compound is highly soluble in aqueous buffers, with a solubility of over 100 mg/ml.
Q3: How do I initiate the release of nitric oxide (NO) from my this compound solution?
To trigger the release of nitric oxide, add a portion of your alkaline stock solution to an excess of a buffer at a neutral pH, typically between 7.0 and 7.4. This change in pH causes the this compound to spontaneously dissociate, releasing nitric oxide.
Q4: What is the half-life of this compound under physiological conditions?
This compound is an ultrafast nitric oxide donor. At 37°C in a pH 7.4 buffer, it has a very short half-life of approximately 1.8 seconds.
Q5: Is this compound considered a hazardous substance?
According to the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance. However, it should be treated as potentially hazardous until more information is available. Standard laboratory safety precautions should always be followed. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. It is intended for research use only and is not for human or veterinary use.
Troubleshooting Guide
Q6: My solid this compound has changed color. Is it still usable?
Discoloration of the crystalline solid upon exposure to air is an indication of potential degradation. It is recommended to use a fresh, properly stored vial for experiments where precise quantification of NO release is critical. You can verify the concentration of your stock solution using UV spectrophotometry.
Q7: My experimental results show a lower than expected NO release. What could be the cause?
Several factors could contribute to lower-than-expected NO release:
-
Improper Storage: The solid compound may have degraded due to exposure to moisture or elevated temperatures.
-
Stock Solution Instability: If the alkaline stock solution was stored for longer than 24 hours or at a temperature above 0°C, it may have started to decompose.
-
Incorrect pH: The final pH of the reaction mixture must be in the neutral range (7.0-7.4) to initiate efficient NO release. Ensure your buffer has adequate capacity to neutralize the alkaline stock solution.
-
Inaccurate Concentration: The initial concentration of your stock solution may be lower than calculated. It is advisable to confirm the concentration using its UV absorbance.
Q8: The NO release in my experiment seems to be happening too slowly. What should I check?
This compound is characterized by its extremely rapid NO release. If the release appears slow, consider the following:
-
Temperature: The half-life of 1.8 seconds is reported at 37°C. Lower temperatures will slow down the rate of decomposition.
-
pH: While release is triggered at neutral pH, deviations from the optimal pH of 7.4 can affect the kinetics.
-
Compound Identity: Verify that you are using this compound and not a different NONOate with a longer half-life, such as DETA NONOate.
Data Presentation
Table 1: Quantitative Properties of this compound
| Property | Value | Conditions | Reference |
| Half-life (t½) | ~1.8 seconds | 37°C, pH 7.4 | |
| NO Release Stoichiometry | 2 moles of NO per mole of this compound | pH-dependent dissociation | |
| Maximum UV Absorbance (λmax) | 252 nm | Aqueous solution | |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ | at 252 nm | |
| Solubility | >100 mg/mL | Aqueous buffers | |
| Long-term Stability (Solid) | ≥ 1 year | -80°C, under nitrogen | |
| Stock Solution Stability | 24 hours | 0.01 M NaOH at 0°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Quantification
Objective: To prepare a stable stock solution of this compound and determine its precise concentration.
Materials:
-
This compound solid
-
Sodium hydroxide (NaOH), 0.01 M, chilled to 0°C
-
Phosphate buffer (0.1 M, pH 7.4)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Handling Precautions: Handle solid this compound in a glove box with an inert atmosphere if possible. If not, work quickly to minimize exposure to air and moisture.
-
Stock Solution Preparation:
-
On an analytical balance, weigh a small amount of this compound.
-
Immediately dissolve the weighed solid in a pre-determined volume of ice-cold 0.01 M NaOH to obtain an approximate desired concentration (e.g., 10 mM).
-
Keep the stock solution on ice at all times.
-
-
Concentration Determination by UV Spectrophotometry:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the wavelength to 252 nm.
-
Blank the spectrophotometer using 0.01 M NaOH.
-
Prepare a dilution of your stock solution in 0.01 M NaOH that will result in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted solution at 252 nm.
-
Calculate the precise concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (8,400 M⁻¹ cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration in M.
-
Protocol 2: Initiation and Monitoring of NO Release
Objective: To initiate NO release from a this compound stock solution and observe its rapid decomposition.
Materials:
-
Verified this compound stock solution (from Protocol 1)
-
Phosphate buffer (0.1 M, pH 7.4) at 37°C
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder set to 37°C
Procedure:
-
Spectrophotometer Setup:
-
Set the spectrophotometer to kinetic mode to measure absorbance at 252 nm over time.
-
Set the measurement interval to be as short as possible (e.g., every 0.1 or 0.5 seconds) to capture the rapid decay.
-
Pre-warm the cuvette holder to 37°C.
-
-
Initiating the Reaction:
-
Pipette the pH 7.4 phosphate buffer into a quartz cuvette and place it in the holder to equilibrate to 37°C.
-
Blank the instrument with the buffer.
-
To start the experiment, add a small, precise volume of the cold alkaline this compound stock solution to the pre-warmed buffer in the cuvette. Mix quickly by gently pipetting or inverting (if the cuvette is sealed).
-
Immediately start the kinetic measurement.
-
-
Data Analysis:
-
You will observe a rapid decrease in absorbance at 252 nm as the this compound decomposes.
-
The data can be used to calculate the half-life of the decomposition reaction under your experimental conditions.
-
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
PROLI NONOate In Vivo Applications: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PROLI NONOate in in vivo experiments. The information is presented in a question-and-answer format to directly address potential challenges and unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a diazeniumdiolate-based nitric oxide (NO) donor.[1][2][3] It spontaneously decomposes under physiological conditions (pH 7.4, 37°C) in a pH-dependent, first-order process to release nitric oxide (NO).[1][2] this compound has a very short half-life of approximately 1.8 seconds, leading to a rapid and localized burst of NO. Each mole of this compound liberates two moles of NO. This rapid NO release is designed to mimic the transient biosynthesis of NO by endothelial and neuronal NO synthases.
Q2: Are there any known systemic side effects of locally administered this compound?
In a study involving periadventitial application of this compound in a rat model of arterial injury, no measurable systemic side effects were observed. Specifically, there were no significant changes in mean arterial blood pressure or heart rate. However, it is crucial to note that other NONOates, such as MAHMA NONOate, have demonstrated potent vasodepressor effects in vivo. Therefore, unintended systemic exposure to high concentrations of this compound could theoretically lead to hypotension.
Q3: What are the expected localized effects of this compound?
The primary localized effects of this compound are mediated by the released NO. These include inhibition of vascular smooth muscle cell proliferation and migration, reduction of platelet aggregation, and mitigation of leukocyte adhesion. In a rat carotid artery injury model, this compound effectively inhibited neointimal hyperplasia for up to 6 months.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Increased cellular proliferation in the adventitia at later time points (e.g., 2 and 8 weeks). | While inhibiting proliferation in the intima and media, this compound has been observed to cause a delayed increase in adventitial proliferation and cellularity. This may be a localized inflammatory or remodeling response to the initial burst of NO or the carrier vehicle. | 1. Time-Course Analysis: Conduct a detailed time-course analysis of the adventitial cell populations to characterize the proliferative response. 2. Immunohistochemistry: Use specific cell markers to identify the types of proliferating cells (e.g., fibroblasts, myofibroblasts). 3. Dose-Response Study: Evaluate if lower, yet still efficacious, doses of this compound can minimize this effect. 4. Vehicle Control: Ensure a proper vehicle control is included to distinguish the effects of the compound from the delivery vehicle. |
| Lack of desired therapeutic effect (e.g., no inhibition of neointimal hyperplasia). | Due to its extremely short half-life (1.8 seconds), the efficacy of this compound is highly dependent on its successful and rapid delivery to the target site. Premature decomposition will result in a loss of therapeutic effect. | 1. Preparation and Handling: Prepare this compound solutions immediately before use in an appropriate aqueous buffer (pH > 9 for stability). 2. Delivery Method: Ensure the chosen delivery method (e.g., periadventitial pluronic gel) allows for precise and immediate localization at the target site. 3. Confirmation of NO Release: Consider in vitro assays to confirm the NO-releasing capacity of your this compound batch prior to in vivo use. |
| Evidence of off-target tissue necrosis at the application site. | Although this compound itself did not induce cell death in one study, other NO donors at high concentrations (10-2 M) have been shown to cause growth arrest and necrosis in cell lines. A very high localized concentration could potentially lead to cytotoxicity. | 1. Concentration Review: Re-evaluate the concentration of this compound being used. Perform a dose-response study to find the optimal therapeutic window. 2. Histopathological Analysis: Conduct a thorough histopathological examination of the application site and surrounding tissues to assess for signs of necrosis or apoptosis. 3. Apoptosis vs. Necrosis Assays: Utilize assays such as TUNEL staining or caspase activity assays to differentiate between apoptosis and necrosis. |
| Sudden drop in blood pressure upon administration. | This would be an unexpected systemic effect, as local application has been reported to not cause this. However, if the compound enters systemic circulation in a sufficient bolus, the vasodilatory effects of NO could cause hypotension. | 1. Systemic Monitoring: Continuously monitor mean arterial blood pressure and heart rate during and immediately after administration, especially when using novel delivery methods or higher doses. 2. Administration Technique: Refine the administration technique to minimize leakage into the systemic circulation. 3. Lower Dosage: Start with lower doses and titrate up while monitoring systemic cardiovascular parameters. |
Experimental Protocols
Protocol: Assessment of Localized Cellular Proliferation via BrdU Incorporation
This protocol is adapted from studies evaluating the in vivo effects of this compound on vascular cell proliferation.
Objective: To quantify actively proliferating cells in the arterial wall following local this compound treatment.
Materials:
-
This compound
-
5-bromo-2'-deoxyuridine (BrdU)
-
Anesthetic agent (e.g., isoflurane)
-
Saline solution
-
Tissue fixation solution (e.g., 10% neutral buffered formalin)
-
Paraffin embedding reagents
-
Microtome
-
Anti-BrdU antibody
-
Appropriate secondary antibody and detection system (e.g., DAB kit)
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Animal Model: Perform the desired surgical procedure (e.g., carotid artery balloon injury) on the anesthetized animal model (e.g., Sprague Dawley rat).
-
This compound Application: Apply this compound locally to the site of injury, for example, within a pluronic gel matrix.
-
BrdU Administration: At the desired experimental endpoint (e.g., 3 days, 2 weeks, 8 weeks), administer BrdU to the animals via intraperitoneal injection. A typical dosing regimen is two injections, 24 hours and 1 hour prior to sacrifice.
-
Tissue Harvest and Fixation: Euthanize the animal and perfuse with saline, followed by a fixation solution. Carefully dissect the target tissue (e.g., carotid artery) and place it in the fixation solution for 24 hours.
-
Tissue Processing and Sectioning: Process the fixed tissue and embed it in paraffin. Cut 5 µm sections using a microtome and mount them on slides.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to expose the BrdU epitope.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary anti-BrdU antibody.
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal using a chromogen substrate like DAB.
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Capture images of the stained tissue sections under a microscope.
-
Count the number of BrdU-positive nuclei and the total number of nuclei in specific regions of interest (e.g., intima, media, adventitia).
-
Express the data as a proliferation index (percentage of BrdU-positive cells).
-
Visualizations
Caption: Workflow for in vivo evaluation of this compound effects.
Caption: this compound's mechanism and potential effects.
References
improving the efficacy of PROLI NONOate treatment
Welcome to the technical support center for PROLI NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of experiments involving this ultrafast nitric oxide (NO) donor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diazeniumdiolate-based nitric oxide (NO) donor. Its primary mechanism of action is the spontaneous, pH-dependent dissociation to release two moles of NO per mole of the parent compound.[1][2][3][4][5] This release is exceptionally rapid, with a half-life of approximately 1.8 seconds at 37°C and pH 7.4.
Q2: How should I store and handle this compound to ensure its stability and efficacy?
Proper storage and handling are critical for maintaining the potency of this compound.
-
Storage: Store the solid compound at -80°C in a tightly sealed vial, preferably under an inert atmosphere like nitrogen or argon. It is sensitive to moisture and air, which can cause degradation.
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound. Handle the solid in a glove box with an inert atmosphere if possible.
Q3: How do I prepare a stock solution of this compound and initiate NO release?
To prepare a stable stock solution, dissolve the solid this compound in a cold, dilute solution of sodium hydroxide (NaOH), typically 0.01 M. This alkaline solution can be stored on ice for short periods (up to 24 hours). To initiate the release of NO, dilute an aliquot of the stock solution into your experimental buffer at a physiological pH (e.g., 7.0-7.4). The rapid change in pH will trigger the immediate decomposition of this compound and release of NO.
Q4: How can I verify that this compound is releasing nitric oxide in my experiment?
Several methods can be used to confirm NO release:
-
Griess Assay: This is a common colorimetric method to measure nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions. Commercial kits are widely available for this assay.
-
NO-Specific Electrodes: Amperometric sensors can directly measure real-time NO release in your experimental solution.
-
Fluorescent Probes: DAF-FM diacetate is a cell-permeable dye that fluoresces upon reacting with NO, allowing for intracellular detection of NO release.
-
Chemiluminescence: This highly sensitive method detects the light produced from the reaction of NO with ozone and is considered a very accurate way to measure NO.
Q5: What are the degradation products of this compound and can they interfere with my assay?
This compound decomposes into L-proline and nitric oxide. While L-proline is a naturally occurring amino acid and generally considered non-toxic, it is crucial to consider its potential effects in your specific experimental system. Additionally, NO is rapidly oxidized to nitrite and nitrate, which are the products typically measured in indirect assays. High concentrations of the parent compound or its metabolites could potentially interfere with certain biological assays, so appropriate controls are essential.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low biological effect observed. | 1. Degraded this compound: Improper storage or handling (exposure to moisture/air) can lead to premature decomposition. 2. Incorrect stock solution preparation: Preparing the stock solution in a neutral or acidic buffer will cause immediate NO release and depletion before the experiment. 3. Insufficient concentration: The concentration of this compound may be too low to elicit a response in your specific system. 4. Rapid NO scavenging: Components in the cell culture media or biological sample (e.g., hemoglobin, high cell density) can quickly scavenge the released NO. | 1. Purchase fresh compound and ensure storage at -80°C in a desiccated, inert environment. 2. Always prepare stock solutions in cold 0.01 M NaOH. 3. Perform a dose-response curve to determine the optimal concentration for your experiment. 4. Consider a serum-free medium during the treatment period or use a NONOate with a longer half-life if sustained NO release is required. |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation: Inconsistent pH or temperature of the NaOH solution can affect stability. 2. Age of stock solution: Using stock solutions prepared at different times can lead to variability. 3. Pipetting errors: The small volumes of stock solution required can be prone to inaccuracies. 4. Cell culture conditions: Variations in cell density, passage number, or media composition can alter cellular responses. | 1. Standardize the preparation of the NaOH solution and always keep it on ice. 2. Prepare fresh stock solution for each experiment. 3. Use calibrated pipettes and consider serial dilutions for accuracy. 4. Standardize all cell culture parameters and ensure consistent cell health. |
| Unexpected cytotoxicity. | 1. High concentration of this compound: Very high concentrations of NO can be cytotoxic. 2. Solvent toxicity: If using a solvent other than dilute NaOH, it may be toxic to the cells. 3. Accumulation of degradation products: In prolonged experiments, the accumulation of metabolites might have an effect. | 1. Perform a viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic threshold in your system. 2. Ensure the final concentration of any solvent (e.g., DMSO) is non-toxic (typically <0.1%). 3. Wash cells and replace the medium after the initial treatment period. |
| Difficulty confirming NO release. | 1. Inappropriate detection method: The chosen method may not be sensitive enough or compatible with your experimental setup. 2. Timing of measurement: Due to the extremely short half-life of this compound, NO is depleted very quickly. | 1. For real-time measurements of rapid release, an NO-specific electrode is ideal. For an integrated measure of total NO released, the Griess assay for nitrite is a reliable and accessible option. 2. When using the Griess assay, measure nitrite accumulation at various time points after adding this compound to capture the peak concentration. For direct NO measurement, data must be collected immediately upon addition. |
Quantitative Data Summary
Table 1: Properties of this compound and Other Common NONOates
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Primary Characteristic |
| This compound | ~1.8 seconds | 2 | Ultrafast NO release |
| DEA NONOate | ~2 minutes | 1.5 | Fast NO release |
| Spermine NONOate | ~39 minutes | 2 | Moderate NO release |
| DPTA NONOate | ~3 hours | 2 | Slow NO release |
| DETA NONOate | ~20 hours | 2 | Very slow, sustained NO release |
Experimental Protocols
Protocol 1: General Procedure for Cell Culture Treatment
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Stock Solution Preparation: Just before the experiment, prepare a 10 mM stock solution of this compound in ice-cold 10 mM NaOH. Keep the stock solution on ice.
-
Treatment Preparation: Dilute the this compound stock solution in your cell culture medium to the desired final concentration. It is crucial to perform this dilution immediately before adding it to the cells to ensure maximal NO delivery.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period. Given the short half-life of this compound, the majority of NO will be released within the first few minutes.
-
Downstream Analysis: After incubation, proceed with your intended assay (e.g., cell viability, protein expression, apoptosis assay).
Protocol 2: Measurement of Nitrite Production using the Griess Assay
-
Sample Collection: At the end of your experimental treatment with this compound, collect the cell culture supernatant.
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same cell culture medium used in your experiment.
-
Griess Reagent Preparation: Prepare the Griess Reagent by mixing equal volumes of Component A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Component B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare this solution fresh.
-
Assay Procedure:
-
Add 50 µL of each standard and sample to a 96-well plate.
-
Add 50 µL of the Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in your samples by comparing the absorbance values to the standard curve.
Visualizations
Signaling Pathway
Caption: The NO/sGC/cGMP signaling pathway initiated by this compound.
Experimental Workflow
Caption: A typical experimental workflow for using this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. lazarlab.com [lazarlab.com]
controlling for rapid NO burst from PROLI NONOate
Welcome to the technical support center for PROLI NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues encountered during experimentation.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter when working with this compound, focusing on controlling its characteristic rapid nitric oxide (NO) burst.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution release NO almost instantaneously?
A1: this compound is designed to be an ultrafast NO donor. Its decomposition to release NO is a pH-dependent, first-order process with an extremely short half-life of approximately 1.8 seconds at 37°C and a physiological pH of 7.4.[1][2][3][4] This rapid burst is an inherent chemical property of the molecule.
Q2: How can I prepare a stable stock solution of this compound?
A2: To prevent premature NO release, this compound should be dissolved in a cold, alkaline buffer. A commonly used stock solution is 10 mM this compound in 0.01 M NaOH, which can be stored on ice for short periods.[5] The basic pH (ideally pH > 9) prevents the proton-catalyzed decomposition of the NONOate.
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
A3: Inconsistency often arises from the rapid NO release profile. Minor variations in the timing of addition to your experimental system, temperature, or the pH of your media can lead to significant differences in the peak NO concentration and duration of exposure. Ensure precise and consistent timing in your experimental workflow. Additionally, the decomposition products, such as the parent amine, could potentially have biological effects, so appropriate controls are essential.
Troubleshooting Guide
Issue 1: The rapid NO burst is too short for my experimental endpoint.
-
Problem: The biological process I am studying requires a more sustained exposure to NO than the brief burst provided by this compound.
-
Solution 1: Consider a slower-releasing NONOate. For longer NO exposure times, consider using other NONOates with longer half-lives, such as DETA NONOate (t½ ≈ 20 hours at 37°C, pH 7.4).
-
Solution 2: Encapsulation or conjugation. For advanced applications, this compound can be incorporated into delivery systems like hydrogels or nanoparticles. These systems can slow the release of NO, providing a more sustained concentration over time.
-
Solution 3: Repeated, low-concentration additions. While technically challenging, a syringe pump could be used to administer very small volumes of a concentrated this compound stock solution into the experimental medium over a prolonged period. This would need careful calibration and control experiments.
Issue 2: I am observing unexpected cytotoxicity or artifacts in my cell-based assays.
-
Problem: My cell viability assays (e.g., MTT assay) are giving inconsistent or unexpected results after treatment with this compound.
-
Troubleshooting:
-
MTT Assay Interference: High concentrations of NO and its reactive nitrogen species can interfere with the MTT assay by directly reducing the tetrazolium salt, leading to a false-positive signal for cell viability. Consider using an alternative viability assay that is less susceptible to redox interference, such as a trypan blue exclusion assay or a crystal violet staining assay.
-
Decomposition Product Effects: The parent amine of this compound (proline) is generally considered non-toxic. However, it is crucial to run controls with the decomposed NONOate solution to account for any potential effects of the byproducts. To prepare a decomposed control, dissolve this compound in your experimental buffer at the final concentration and allow it to fully decompose before adding it to your cells.
-
Reaction with Media Components: Nitric oxide is a reactive molecule and can interact with components of your cell culture medium, such as thiols (e.g., cysteine in DMEM), which can alter its bioavailability. Be aware of these potential interactions and consider if a simpler buffer system is more appropriate for your experiment.
-
Issue 3: I am unable to consistently quantify the amount of NO released in my system.
-
Problem: The Griess assay for nitrite (a stable oxidation product of NO) is not giving reliable readings.
-
Troubleshooting:
-
Assay Sensitivity and Interference: The Griess assay has a detection limit in the low micromolar range and can be affected by components in complex biological media. Ensure your nitrite standards are prepared in the same medium as your samples to account for matrix effects. For more sensitive and real-time measurements, consider using an NO-specific electrochemical sensor.
-
Rapid Diffusion and Reaction: Due to its gaseous nature and high reactivity, NO can rapidly diffuse out of the solution or react with other molecules before it is oxidized to nitrite. Ensure your experimental setup minimizes the air-liquid interface where NO can escape. The use of NO scavengers like carboxy-PTIO can be included as a negative control to confirm that the observed effects are indeed due to NO.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇N₃Na₂O₄ | |
| Molecular Weight | 219.1 g/mol | |
| CAS Number | 178948-42-0 | |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | |
| Moles of NO Released | 2 moles per mole of parent compound | |
| Recommended Storage | -80°C under an inert atmosphere |
Table 2: Comparison of Half-lives for Common NONOates (at 37°C, pH 7.4)
| NONOate | Half-life (t½) | Reference(s) |
| This compound | ~1.8 seconds | |
| MAHMA NONOate | ~1 minute | |
| DEA NONOate | ~2 minutes | |
| PAPA NONOate | ~15 minutes | |
| Spermine NONOate | ~39 minutes | |
| DPTA NONOate | ~3 hours | |
| DETA NONOate | ~20 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Materials:
-
This compound solid
-
0.01 M Sodium Hydroxide (NaOH), chilled on ice
-
Experimental buffer (e.g., PBS, cell culture medium), chilled on ice
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure for 10 mM Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a fume hood, weigh the desired amount of this compound.
-
Dissolve the solid in ice-cold 0.01 M NaOH to a final concentration of 10 mM.
-
Gently purge the headspace of the stock solution container with an inert gas and seal tightly.
-
Keep the stock solution on ice at all times. Use within a few hours for best results.
-
-
Procedure for Preparing Working Solution:
-
Just before use, dilute the 10 mM stock solution in ice-cold experimental buffer to the desired final concentration.
-
The addition of the alkaline stock solution to the neutral pH experimental buffer will initiate the rapid release of NO.
-
Protocol 2: General Protocol for Cell Culture Treatment
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Prepare the this compound working solution as described in Protocol 1 immediately before application to cells.
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Gently add the this compound working solution to the cells.
-
Incubate for the desired period. Due to the rapid burst, the majority of the NO will be released within the first few seconds.
-
-
Controls:
-
Vehicle Control: Treat cells with the experimental buffer containing the same final concentration of 0.01 M NaOH used to prepare the this compound stock.
-
Decomposed NONOate Control: Prepare the this compound working solution and let it sit at 37°C for at least 15 minutes to ensure complete NO release before adding it to the cells.
-
NO Scavenger Control: Co-incubate cells with the this compound working solution and an NO scavenger (e.g., carboxy-PTIO) to confirm that the observed effects are NO-dependent.
-
-
Downstream Analysis: Proceed with your desired endpoint assay (e.g., cell viability, protein expression analysis).
Protocol 3: Biofilm Dispersal Assay
-
Biofilm Growth: Grow bacterial biofilms in a suitable multi-well plate or flow cell system until a mature biofilm has formed.
-
Preparation of Treatment Solution: Prepare the this compound treatment solution in the appropriate buffer (e.g., PBS) immediately before use. A typical concentration used for biofilm dispersal is in the range of 5-80 µM.
-
Treatment:
-
Carefully remove the planktonic bacteria and spent medium from the biofilm.
-
Add the this compound treatment solution to the biofilm.
-
Incubate for a short period (e.g., 1 hour), as the NO release is rapid.
-
-
Quantification of Biofilm Dispersal:
-
After treatment, remove the treatment solution.
-
Gently wash the remaining biofilm with buffer to remove any loosely attached cells.
-
Quantify the remaining biofilm using a standard method such as crystal violet staining and measuring the absorbance.
-
Compare the results to an untreated control biofilm to determine the percentage of dispersal.
-
Visualizations
Caption: Nitric Oxide/cGMP Signaling Pathway.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
issues with PROLI NONOate solubility and preparation
Welcome to the technical support center for PROLI NONOate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its solubility and preparation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is highly soluble in aqueous buffers, with a solubility of over 100 mg/ml.[1][2][3] For creating a stable stock solution, it is recommended to dissolve the crystalline solid in a cold (0°C) alkaline solution, such as 0.01 M NaOH.[4] This alkaline environment prevents the premature release of nitric oxide (NO).
Q2: My this compound solid has discolored. Can I still use it?
A2: The crystalline solid is sensitive to moisture and air, and discoloration may indicate decomposition.[4] It is crucial to store this compound sealed under an inert atmosphere (like nitrogen) at -80°C. If you suspect degradation, it is advisable to use a fresh vial. The concentration of your stock solution can be verified spectrophotometrically by measuring its absorbance at 252 nm.
Q3: How can I prepare a working solution of this compound for my experiment?
A3: To initiate nitric oxide release for an experiment, a portion of the stable, alkaline stock solution should be added to an excess of buffer at a neutral pH (e.g., pH 7.0-7.4). This rapid change in pH will trigger the spontaneous decomposition of this compound and the release of NO.
Q4: What is the half-life of this compound and how does it affect my experiments?
A4: this compound has a very short half-life of approximately 1.8 to 2 seconds at 37°C and pH 7.4. This means it releases its NO payload very rapidly. This is a critical factor to consider in your experimental design, as the compound will be almost entirely decomposed within a very short timeframe after being introduced to a physiological buffer.
Q5: How can I confirm the concentration of my this compound stock solution?
A5: The concentration of an intact this compound solution can be determined by measuring its ultraviolet (UV) absorbance. The molecule has a characteristic UV absorbance maximum at 252 nm, with a molar extinction coefficient (ε) of 8,400 M⁻¹ cm⁻¹. This measurement should be performed on the stable alkaline stock solution before dilution into a neutral buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Premature decomposition of this compound due to improper handling or storage. | Ensure the solid is stored at -80°C under an inert atmosphere. Prepare fresh alkaline stock solutions and use them within 24 hours when stored at 0°C. |
| Inaccurate concentration of the working solution. | Verify the concentration of the alkaline stock solution using UV spectrophotometry (λmax = 252 nm). | |
| Low or no detectable NO release | The compound has already decomposed before the measurement. | Due to its extremely short half-life at physiological pH, ensure your detection method is rapid enough to capture the burst of NO release. |
| The stock solution was not prepared in an alkaline solvent. | Always prepare the stock solution in a cold, alkaline solvent like 0.01 M NaOH to ensure stability. | |
| Crystalline solid appears clumpy or discolored | Exposure to moisture and air. | Discard the vial and use a new one. To prevent this, handle the solid in a glove box with an inert atmosphere if possible. |
Quantitative Data Summary
Table 1: Solubility and Stability of this compound
| Parameter | Value | Conditions | Reference |
| Solubility | >100 mg/ml | Aqueous Buffers | |
| Half-life (t½) | 1.8 seconds | 37°C, 0.1 M Phosphate Buffer (pH 7.4) | |
| Long-term Storage Stability | ≥ 1 year | -80°C, sealed under nitrogen | |
| Alkaline Solution Stability | Stable for 24 hours | 0°C in 0.01 M NaOH | |
| UV/Vis Absorbance (λmax) | 252 nm | Aqueous Solution | |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ | at 252 nm |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
If available, perform the following steps in a glove box with an inert atmosphere.
-
Prepare a stock solution of 0.01 M NaOH and chill it to 0°C.
-
Weigh the desired amount of this compound and dissolve it in the cold 0.01 M NaOH to the desired concentration.
-
This alkaline stock solution can be stored at 0°C for up to 24 hours.
Protocol 2: Initiating Nitric Oxide Release for Experiments
-
Prepare your experimental buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4) and bring it to the desired temperature (e.g., 37°C).
-
Add a small volume of the cold, alkaline this compound stock solution to a large volume of the pre-warmed experimental buffer.
-
The pH shift will initiate the rapid, first-order release of nitric oxide.
Visualizations
Caption: Workflow for the preparation and use of this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
A Comparative Analysis of PROLI NONOate and DETA NONOate: Half-Life and Nitric Oxide Release Kinetics
For researchers, scientists, and professionals in drug development utilizing nitric oxide (NO) donors, the selection of an appropriate agent is paramount to experimental success. The temporal profile of NO release is a critical determinant of biological activity. This guide provides a comprehensive comparison of two widely used diazeniumdiolate-based NO donors, PROLI NONOate and DETA NONOate, with a focus on their respective half-lives and the experimental methodologies used to determine them.
Quantitative Data Summary
The half-life of a NONOate is intrinsically linked to its chemical structure and dictates the duration of NO release. The following table summarizes the key quantitative differences between this compound and DETA NONOate under physiological conditions.
| Parameter | This compound | DETA NONOate | Reference(s) |
| Half-life (t½) at 37°C, pH 7.4 | ~1.8 seconds | ~20 hours | [1][2][3] |
| Half-life (t½) at 22-25°C, pH 7.4 | Not commonly reported | ~56 hours | [1] |
| Moles of NO Released per Mole of Compound | 2 | 2 | |
| Release Kinetics | First-order | First-order | |
| Mechanism of NO Release | Spontaneous, pH-dependent decomposition | Spontaneous, pH-dependent decomposition |
Comparative Overview
This compound is characterized by its remarkably short half-life, releasing its full payload of nitric oxide within seconds of exposure to physiological pH. This rapid, bolus-like delivery makes it an ideal candidate for applications requiring immediate and potent NO-mediated responses, such as studies on acute vasodilation or rapid signaling events.
In stark contrast, DETA NONOate exhibits a significantly longer half-life, providing a sustained and steady release of nitric oxide over many hours. This prolonged release profile mimics endogenous NO production more closely in certain physiological and pathological states, making it suitable for long-term cell culture experiments, studies on gene expression, or investigations into chronic inflammatory processes.
Experimental Protocols for Half-Life Determination
The half-life of NONOates is determined by measuring the concentration of nitric oxide or its stable oxidation products, nitrite and nitrate, over time following the dissolution of the compound in a buffer at a specific pH and temperature. Two common methods employed for this purpose are the Griess assay and chemiluminescence.
Griess Assay for Nitrite Determination
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying the concentration of its stable metabolite, nitrite (NO₂⁻).
Methodology:
-
Preparation of NONOate Solution: A stock solution of the NONOate is prepared in a basic buffer (e.g., 10 mM NaOH) to prevent premature decomposition.
-
Initiation of NO Release: The experiment is initiated by diluting the NONOate stock solution into a physiological buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4 and a constant temperature (e.g., 37°C).
-
Sample Collection: At predetermined time points, aliquots of the reaction mixture are collected.
-
Griess Reaction:
-
To each aliquot, an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added.
-
Nitrite in the sample reacts with sulfanilamide to form a diazonium salt.
-
This salt then couples with N-(1-naphthyl)ethylenediamine to produce a stable azo compound with a characteristic magenta color.
-
-
Spectrophotometric Measurement: The absorbance of the resulting solution is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Half-Life Calculation: The half-life is calculated from the first-order decay plot of nitrite concentration over time.
Chemiluminescence for Direct NO Detection
Chemiluminescence offers a highly sensitive and direct method for measuring nitric oxide in real-time.
Methodology:
-
Instrument Setup: A chemiluminescence NO analyzer is set up and calibrated according to the manufacturer's instructions. This instrument detects the light emitted from the reaction between nitric oxide and ozone.
-
Reaction Chamber: A solution of the NONOate in a physiological buffer (pH 7.4, 37°C) is placed in a sealed reaction vessel connected to the NO analyzer.
-
NO Detection: As the NONOate decomposes, the released NO gas is carried by an inert gas stream (e.g., nitrogen) into the analyzer.
-
Signal Recording: The instrument records the chemiluminescence signal, which is directly proportional to the NO concentration, over time.
-
Data Analysis: The half-life is determined by plotting the natural logarithm of the NO concentration versus time and calculating the slope of the resulting linear regression.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Chemical structures of this compound and DETA NONOate.
Caption: Comparative workflow for determining NONOate half-life.
Caption: Key steps in the canonical nitric oxide signaling cascade.
References
A Comparative Guide to PROLI NONOate and Other Fast-Releasing NO Donors
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for investigating the multifaceted roles of NO in physiological and pathological processes. This guide provides an objective comparison of PROLI NONOate with other fast-releasing NO donors, supported by experimental data, to facilitate informed decisions in experimental design.
Quantitative Comparison of NO Release Kinetics
The defining characteristic of an NO donor is its kinetic profile of NO release. The following table summarizes the key parameters for this compound and other commonly used fast-releasing NONOates under physiological conditions (pH 7.4, 37°C).
| NO Donor | Half-life (t½) at 37°C | Moles of NO Released per Mole of Donor | Reference |
| This compound | ~1.8 seconds | 2 | [1][2] |
| MAHMA NONOate | ~1 minute | 2 | [2] |
| DEA NONOate | ~2 minutes | 1.5 | [2][3] |
| PAPA NONOate | ~15 minutes | 2 | |
| Spermine NONOate | ~39 minutes | 2 | |
| DETA NONOate | ~20 hours | 2 |
Performance Comparison
This compound stands out as an exceptionally fast NO donor, with a half-life of approximately 1.8 seconds. This rapid release mimics the burst of NO seen in many biological signaling events. In contrast, other "fast-releasing" donors like DEA NONOate and spermine NONOate have significantly longer half-lives, on the order of minutes. This makes this compound the ideal choice for studies requiring a rapid and transient delivery of a precise bolus of NO.
The amount of NO released per mole of the parent compound is also a crucial factor. This compound, along with spermine NONOate, releases two moles of NO per mole of donor, providing a high yield of the signaling molecule. DEA NONOate, another fast-releasing donor, yields a slightly lower amount at 1.5 moles of NO.
Experimental Protocols
Accurate and reproducible measurement of NO release is essential for comparing the efficacy of different donors. Two common methods are the Griess assay and electrochemical detection.
Experimental Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Materials:
-
NO Donor stock solutions (e.g., this compound, DEA NONOate) prepared in 0.01 M NaOH.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Nitrate reductase (for conversion of nitrate to nitrite).
-
Sodium nitrite standards.
-
96-well microplate reader.
Procedure:
-
Prepare fresh solutions of the NO donors in PBS (pH 7.4) at the desired concentrations.
-
Incubate the solutions at 37°C for a time course appropriate for the expected half-life of the donors.
-
At each time point, collect aliquots of the sample.
-
To measure total nitrite and nitrate, first convert nitrate to nitrite by incubating the samples with nitrate reductase.
-
Add the Griess Reagent to each sample and standard in a 96-well plate.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples by comparing the absorbance to the sodium nitrite standard curve. This will reflect the amount of NO released.
Experimental Protocol 2: Real-time Measurement of Nitric Oxide Release using an Electrochemical Sensor
Electrochemical sensors provide a direct and real-time measurement of NO release.
Materials:
-
NO-selective electrode and analyzer.
-
Calibration solutions of a stable NO donor (e.g., S-nitrosocysteine).
-
NO Donor stock solutions.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Thermostated reaction vessel.
Procedure:
-
Calibrate the NO-selective electrode according to the manufacturer's instructions using standard NO solutions.
-
Add a known volume of PBS (pH 7.4) to the thermostated reaction vessel and allow it to equilibrate to 37°C.
-
Immerse the calibrated NO electrode into the buffer and allow the baseline reading to stabilize.
-
Inject a small volume of the concentrated NO donor stock solution into the vessel to achieve the desired final concentration.
-
Record the change in current over time, which is directly proportional to the concentration of NO being released.
-
The data can be used to determine the half-life, maximum NO concentration, and total NO release for each donor.
Visualizing Key Processes
To better understand the experimental comparison and the biological context of NO signaling, the following diagrams are provided.
Caption: Experimental workflow for comparing NO donors.
Caption: Canonical Nitric Oxide (NO) signaling pathway.
Conclusion
This compound is a superior choice for applications demanding a rapid, high-yield burst of nitric oxide, closely mimicking endogenous NO signaling events. Its extremely short half-life provides precise temporal control over NO delivery. For studies requiring a more sustained, yet still rapid, release of NO, donors like DEA NONOate or spermine NONOate may be more suitable. The selection of the appropriate NO donor should be guided by the specific requirements of the experimental system, including the desired kinetics and total flux of NO. The provided experimental protocols offer robust methods for the direct comparison and validation of NO donor performance in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PROLI NONOate's Nitric Oxide Release Profile
For researchers and drug development professionals, selecting the appropriate nitric oxide (NO) donor is critical for achieving desired therapeutic or experimental outcomes. This guide provides a detailed comparison of the NO release profile of PROLI NONOate against other commonly used NONOates, supported by experimental data and protocols. This compound is distinguished by its exceptionally rapid, short-lived release of nitric oxide.
This compound is a nitric oxide donor that spontaneously dissociates in a pH-dependent, first-order process.[1][2][3] This dissociation liberates two moles of NO per mole of the parent compound.[1][2] Its most notable characteristic is its extremely short half-life of 1.8 seconds at 37°C and a pH of 7.4. This ultrafast release makes it suitable for applications requiring a rapid, localized burst of NO.
Comparative Data of NO Donors
The selection of a NONOate is often dictated by its half-life, which determines the duration of NO release. The following table summarizes the quantitative data for this compound and other alternative NO donors.
| NONOate Derivative | Half-life (at 37°C, pH 7.4) | Moles of NO Released per Mole of Donor | Release Kinetics |
| This compound | 1.8 seconds | 2 | First-order, pH-dependent |
| MAHMA NONOate | ~1 minute | 2 | First-order, pH-dependent |
| DEA NONOate | ~2 minutes | 1.5 | First-order, pH-dependent |
| DPTA NONOate | 3 hours | 2 | First-order, pH-dependent |
| DETA NONOate | 20 hours | 2 | First-order, pH-dependent |
| SP NONOate | 39 minutes | 2 | First-order, pH-dependent |
Experimental Protocols
The validation of the nitric oxide release profile from NONOates is crucial for their effective application. The following are key experimental methodologies cited in the literature.
1. Spectrophotometric Determination of NONOate Decomposition:
This method measures the decrease in UV absorbance of the NONOate over time, which corresponds to its decomposition and subsequent NO release.
-
Materials: NONOate compound, phosphate buffer (pH 7.4), UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Procedure:
-
Prepare a stock solution of the NONOate in a basic solution (e.g., 10 mM NaOH) to ensure stability.
-
Equilibrate the phosphate buffer (pH 7.4) to 37°C in the spectrophotometer.
-
Inject a small volume of the NONOate stock solution into the heated buffer to initiate decomposition.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the specific NONOate (e.g., 252 nm for this compound) over time.
-
The first-order rate constant for decomposition can be calculated from the absorbance data, and from this, the half-life can be determined.
-
2. Direct Measurement of Nitric Oxide Release:
This protocol involves the direct quantification of NO released into a solution using an NO-selective electrode or a chemiluminescence detector.
-
Materials: NONOate compound, phosphate buffer (pH 7.4), nitric oxide sensor/electrode or chemiluminescence analyzer, data acquisition system.
-
Procedure:
-
Calibrate the NO sensor according to the manufacturer's instructions.
-
Add a known concentration of the NONOate to the phosphate buffer at 37°C in a reaction vessel.
-
Continuously record the concentration of NO in the solution over time.
-
The resulting data provides a real-time profile of NO release, including the peak concentration and duration of release.
-
3. Griess Assay for Total Nitrite/Nitrate Quantification:
This colorimetric assay measures the total amount of nitrite and nitrate, the stable end-products of NO oxidation in aqueous solution, to determine the total NO released.
-
Materials: NONOate compound, phosphate buffer (pH 7.4), Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine), nitrate reductase.
-
Procedure:
-
Allow the NONOate to fully decompose in the phosphate buffer at 37°C.
-
To measure total NOx (nitrite + nitrate), first convert nitrate to nitrite using nitrate reductase.
-
Add the Griess reagent to the sample, which reacts with nitrite to form a colored azo dye.
-
Measure the absorbance of the solution at approximately 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of known nitrite concentrations. This allows for the calculation of the total moles of NO released.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a NONOate's NO release profile.
Caption: Workflow for validating NO release from NONOates.
Signaling Pathway of NO
Once released, nitric oxide acts as a crucial signaling molecule in various physiological processes. A primary mechanism of action is the activation of soluble guanylate cyclase (sGC).
Caption: NO-sGC-cGMP signaling pathway.
References
A Comparative Guide: PROLI NONOate Versus Sodium Nitroprusside in Nitric Oxide-Mediated Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent nitric oxide (NO) donors: PROLI NONOate and sodium nitroprusside (SNP). We will delve into their mechanisms of action, nitric oxide release kinetics, and comparative efficacy, supported by experimental data. Detailed experimental protocols and signaling pathway visualizations are included to facilitate a deeper understanding for research and development purposes.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, most notably vasodilation and the inhibition of platelet aggregation. The transient nature of NO necessitates the use of donor compounds in therapeutic and research applications. Sodium nitroprusside (SNP), a well-established vasodilator, has been a clinical mainstay for decades. In contrast, this compound belongs to the class of diazeniumdiolates (NONOates), known for their predictable and spontaneous release of NO under physiological conditions. This guide aims to provide an objective comparison to aid researchers in selecting the appropriate NO donor for their specific needs.
Mechanism of Action: The cGMP Signaling Pathway
Both this compound and sodium nitroprusside exert their primary effects through the release of nitric oxide, which subsequently activates the soluble guanylate cyclase (sGC) pathway in vascular smooth muscle cells.
Upon release, NO diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.[1][3]
Nitric Oxide Release Kinetics: A Tale of Two Donors
The most significant distinction between this compound and SNP lies in their NO release kinetics.
This compound is characterized by its extremely rapid and short-lived release of NO. It spontaneously dissociates in a pH-dependent, first-order process.[4] At physiological pH (7.4) and temperature (37°C), it has a half-life of approximately 1.8 seconds, liberating two moles of NO per mole of the parent compound. This fast-acting nature makes it suitable for applications requiring a rapid, bolus-like delivery of NO.
Sodium Nitroprusside , on the other hand, requires metabolic activation to release NO. This process involves a reaction with sulfhydryl groups on erythrocytes and other proteins. The release of NO from SNP is a more complex and slower process compared to this compound. This sustained release profile makes SNP suitable for applications requiring prolonged vasodilation, such as in the management of hypertensive crises.
Comparative Efficacy: Vasodilation and Antiplatelet Activity
Direct comparative studies providing EC50 and IC50 values for this compound and SNP in the same experimental setup are limited. However, by compiling data from various sources, we can draw a comparative picture of their efficacy.
Vasodilation
Both compounds are potent vasodilators. The potency of SNP has been well-documented in various vascular beds. For instance, in the human umbilical artery pre-contracted with U46619, SNP induced relaxation with a pEC50 of 6.52. In mouse aorta, the IC50 for SNP-induced relaxation was found to be in the nanomolar range.
Table 1: Physicochemical and Vasodilatory Properties
| Property | This compound | Sodium Nitroprusside (SNP) |
| Mechanism of NO Release | Spontaneous, pH-dependent dissociation | Metabolic activation (requires sulfhydryl groups) |
| Half-life (t½) at 37°C, pH 7.4 | ~1.8 seconds | Minutes to hours (release is sustained) |
| Moles of NO Released per Mole of Donor | 2 | 1 |
| Vasodilation pEC50 (Human Umbilical Artery) | Not Available | 6.52 |
| Vasodilation IC50 (Mouse Aorta) | Not Available | ~17.3 nM |
Antiplatelet Activity
Nitric oxide is a known inhibitor of platelet aggregation. Both this compound and SNP have demonstrated antiplatelet effects. SNP has been shown to inhibit platelet aggregation in a dose- and time-dependent manner. However, its in vivo antiplatelet effects can be transient and reversible.
The rapid and high-concentration burst of NO from this compound suggests it would also be a potent inhibitor of platelet aggregation, although specific IC50 values from direct comparative studies with SNP are lacking.
Safety and Toxicity
A critical consideration in the use of SNP is its potential for cyanide toxicity. The metabolism of SNP releases five cyanide ions for every molecule of NO. While the body has mechanisms to detoxify cyanide, prolonged or high-dose infusions of SNP can overwhelm this capacity, leading to cyanide accumulation and toxicity.
This compound, upon decomposition, yields L-proline and nitric oxide, which are non-toxic products. This favorable safety profile is a significant advantage, particularly in research settings where confounding toxic effects are undesirable.
Table 2: Safety and Toxicity Profile
| Feature | This compound | Sodium Nitroprusside (SNP) |
| Byproducts of NO Release | L-proline, Nitric Oxide | Cyanide ions, Thiocyanate |
| Toxicity Concerns | None reported | Cyanide toxicity, Thiocyanate toxicity |
Experimental Protocols
Assessment of Vasodilation in Isolated Aortic Rings
This protocol is a standard method for evaluating the vasorelaxant effects of NO donors.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a euthanized animal (e.g., rat or rabbit) and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under an optimal resting tension. Following equilibration, the rings are contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to achieve a stable submaximal contraction.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the NO donor (this compound or SNP) are added to the organ bath.
-
Data Acquisition and Analysis: The isometric tension of the aortic rings is continuously recorded. The relaxation induced by the NO donor is expressed as a percentage of the pre-contracted tension. A concentration-response curve is then plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal response) is calculated.
Measurement of Platelet Aggregation
Methodology:
-
Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Aggregation Assay: The PRP is placed in an aggregometer, and a baseline light transmission is established. A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation, which is measured as an increase in light transmission.
-
Inhibition Assay: To test the inhibitory effect of the NO donors, PRP is pre-incubated with various concentrations of this compound or SNP before the addition of the platelet agonist.
-
Data Analysis: The percentage inhibition of platelet aggregation is calculated for each concentration of the NO donor, and an IC50 value (the concentration that causes 50% inhibition) is determined.
Measurement of Nitric Oxide Release
Methodology:
-
Sample Preparation: A solution of the NO donor (this compound or SNP) is prepared in a suitable buffer at a known concentration.
-
NO Detection: The release of NO can be measured using various techniques, including:
-
Griess Assay: This colorimetric method detects nitrite, a stable oxidation product of NO.
-
NO-selective electrodes: These electrochemical sensors provide real-time measurement of NO concentration.
-
Chemiluminescence: This highly sensitive method detects the light produced from the reaction of NO with ozone.
-
-
Kinetic Analysis: The concentration of NO or its byproducts is measured over time to determine the release kinetics, including the half-life of the donor compound.
Conclusion
This compound and sodium nitroprusside are both valuable tools for nitric oxide research and potential therapeutic applications, each with a distinct profile.
-
This compound is an ideal choice for studies requiring a rapid, transient, and high-concentration burst of nitric oxide, with the significant advantage of a clean toxicity profile. Its ultrafast release kinetics make it a unique tool for investigating the immediate effects of NO.
-
Sodium Nitroprusside remains a relevant NO donor, particularly for applications demanding sustained vasodilation. However, its use necessitates careful consideration and monitoring due to the inherent risk of cyanide toxicity.
The selection between these two compounds should be guided by the specific requirements of the experimental design or therapeutic goal, weighing the need for rapid versus sustained NO release and the tolerance for potential toxic byproducts.
References
- 1. Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of sodium nitroprusside induced vasodilation of human placental veins from premature and full-term normotensive and preeclamptic pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
PROLI NONOate: An In-Depth Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable nitric oxide (NO) donor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of PROLI NONOate with other commonly used NONOates, supported by experimental data and detailed methodologies.
Diazeniumdiolates, commonly known as NONOates, are a versatile class of compounds that spontaneously release nitric oxide (NO) under physiological conditions. Their predictable and pH-dependent decomposition kinetics make them invaluable tools in a wide range of biomedical research applications. Among these, this compound distinguishes itself with its exceptionally rapid NO release profile. This guide will delve into the key differences between this compound and other NONOates, focusing on their chemical properties, NO release kinetics, and practical applications.
Chemical Structure and Mechanism of NO Release
NONOates share a common functional group, [N(O)NO]⁻, attached to a nucleophile residue, typically a primary or secondary amine. The structure of this amine dictates the rate of NO release. The decomposition of NONOates is initiated by protonation, following first-order kinetics, and results in the liberation of two molecules of NO per molecule of the parent compound, leaving behind the original amine.[1][2] This spontaneous, non-enzymatic release is a key advantage of NONOates over other classes of NO donors.[3]
This compound, or 1-(Hydroxy-NNO-azoxy)-L-proline, is structurally distinct due to the incorporation of the amino acid L-proline as the amine residue.
Comparative Analysis of NO Release Kinetics
The most significant differentiator among NONOates is their half-life (t½) of NO release under physiological conditions (pH 7.4, 37°C). This parameter spans a remarkably wide range, from a mere 1.8 seconds for this compound to as long as 20 hours for DETA NONOate.[2] This vast difference in release kinetics allows researchers to select a NONOate that best mimics the desired physiological or pathological NO profile, from a rapid burst to a slow, sustained release.
Below is a table summarizing the half-lives and NO release characteristics of this compound and other frequently used NONOates.
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound | Key Characteristics |
| This compound | 1.8 seconds [1] | 2 | Ultrafast NO donor, ideal for mimicking rapid physiological signaling events. |
| MAHMA NONOate | ~1 minute | 2 | Rapid NO release. |
| DEA NONOate | ~2 minutes | 1.5 | Fast-acting NO donor. |
| PAPA NONOate | ~15 minutes | 2 | Intermediate-acting NO donor. |
| Spermine NONOate (SPER/NO) | ~39 minutes | 2 | Moderate-rate NO release. |
| DPTA NONOate | ~3 hours | 2 | Slow-releasing NO donor. |
| DETA NONOate | ~20 hours | 2 | Very slow and sustained NO release, mimics chronic NO exposure. |
Experimental Protocols for Characterizing NONOates
Accurate characterization of NO release from NONOates is crucial for reproducible experimental design. The following are detailed protocols for common methods used to determine the half-life and quantify NO release.
UV-Visible Spectrophotometry for Half-Life Determination
This method relies on the characteristic UV absorbance of the intact NONOate functional group at approximately 250-252 nm. The rate of decomposition can be monitored by the decrease in absorbance at this wavelength over time.
Materials:
-
NONOate compound
-
0.01 M NaOH solution (for stock solution)
-
Phosphate buffered saline (PBS), pH 7.4, pre-warmed to 37°C
-
UV-transparent cuvettes
-
Temperature-controlled UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the NONOate (e.g., 10 mg/mL) in ice-cold 0.01 M NaOH. NONOates are stable in alkaline solutions.
-
Equilibrate the spectrophotometer and a cuvette containing PBS (pH 7.4) to 37°C.
-
Initiate the decomposition by diluting a small volume of the NONOate stock solution into the pre-warmed PBS in the cuvette to achieve the desired final concentration (e.g., 100 µM).
-
Immediately begin recording the absorbance at the λmax of the NONOate (e.g., 252 nm for this compound) at regular time intervals. The frequency of readings should be adjusted based on the expected half-life of the NONOate (e.g., every second for this compound, every few minutes for slower donors).
-
Continue recording until the absorbance reaches a stable baseline, indicating complete decomposition.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot will be a straight line. The slope of this line is the negative of the rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Griess Assay for Quantification of Nitrite
This colorimetric assay indirectly measures NO release by quantifying its stable oxidation product, nitrite (NO₂⁻), in the aqueous solution.
Materials:
-
NONOate solution (prepared as described above)
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions (for calibration curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the NONOate solution.
-
At various time points after initiating NONOate decomposition, collect aliquots of the reaction mixture.
-
If samples contain protein, deproteinize them using a suitable method like zinc sulfate precipitation to avoid interference.
-
Pipette the standards and samples into the wells of a 96-well plate.
-
Add the Griess reagents to each well according to the manufacturer's instructions. This typically involves a two-step addition.
-
Allow the color to develop for the recommended time (usually 10-15 minutes) at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations. Use the linear regression equation from the standard curve to calculate the nitrite concentration in the experimental samples, which corresponds to the amount of NO released.
Hemoglobin Assay for Direct NO Quantification
This assay is based on the reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which can be monitored spectrophotometrically.
Materials:
-
NONOate solution
-
Purified oxyhemoglobin solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Prepare a solution of oxyhemoglobin in PBS at a known concentration.
-
Initiate the NONOate decomposition in a separate container.
-
At desired time points, add an aliquot of the NONOate solution to the oxyhemoglobin solution.
-
Immediately measure the change in absorbance at specific wavelengths (e.g., monitoring the decrease at 415 nm for oxyHb and the increase at 401 nm for metHb).
-
Data Analysis: The concentration of NO can be calculated from the change in methemoglobin concentration, as the reaction is stoichiometric.
Electrochemical Detection of NO
This method provides real-time, direct measurement of NO release using an NO-selective electrode.
Materials:
-
NONOate solution
-
NO-selective electrochemical sensor and potentiostat
-
Reaction vessel maintained at 37°C with constant stirring
Procedure:
-
Calibrate the NO-selective electrode according to the manufacturer's instructions, typically using standard solutions of a stable NO donor or saturated NO solutions.
-
Place the electrode in the reaction vessel containing buffer at 37°C.
-
Inject the NONOate stock solution into the vessel to initiate NO release.
-
Record the current generated by the oxidation of NO at the electrode surface over time. The current is directly proportional to the NO concentration.
-
Data Analysis: The real-time concentration profile of NO can be obtained from the recorded current and the calibration data.
Visualizing Key Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of NO release from NONOates, a typical experimental workflow for half-life determination, and the canonical NO/cGMP signaling pathway.
Applications and Considerations
The choice between this compound and other NONOates is primarily dictated by the desired temporal profile of NO delivery.
This compound is the ideal choice for applications requiring a rapid, high-concentration burst of NO. This makes it particularly useful for studying acute signaling events, such as neurotransmission or vasodilation, where NO acts as a transient signaling molecule. Its rapid decomposition also means that the exposure to the NO donor itself is short-lived, which can be advantageous in cellular studies. For instance, this compound has been effectively used to induce biofilm dispersal in various bacterial species.
Slower-releasing NONOates , such as DPTA NONOate and DETA NONOate , are better suited for experiments that aim to mimic chronic NO exposure or to achieve a sustained therapeutic effect. These compounds are often used in studies of inflammation, apoptosis, and gene regulation, where prolonged NO signaling is relevant. The slow release profile of DETA NONOate, for example, allows for the maintenance of a steady-state NO concentration over many hours.
Intermediate-release NONOates , like DEA NONOate and PAPA NONOate , offer a balance between rapid onset and sustained action, making them versatile tools for a variety of experimental contexts.
Conclusion
This compound stands out in the family of NONOates due to its exceptionally short half-life, providing researchers with a tool to generate a rapid and transient burst of nitric oxide. This contrasts sharply with the prolonged release profiles of other NONOates like DETA NONOate. The wide spectrum of available NONOates, each with its distinct kinetic profile, allows for the precise tailoring of NO delivery to specific experimental needs. A thorough understanding of these differences, supported by robust experimental characterization using the protocols outlined in this guide, is essential for the successful application of these powerful pharmacological agents in research and drug development.
References
- 1. Microchip electrophoresis with amperometric detection for the study of the generation of nitric oxide by NONOate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitric Oxide Donors: PROLI NONOate vs. S-nitrosothiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent classes of nitric oxide (NO) donors: the fast-releasing diazeniumdiolate, PROLI NONOate, and the diverse family of S-nitrosothiols (RSNOs). This analysis is supported by experimental data to assist in the selection of appropriate NO donors for research and therapeutic development.
Chemical Properties and Nitric Oxide Release
This compound
This compound, a member of the diazeniumdiolate (NONOate) family, is characterized by its rapid and predictable release of nitric oxide. Its decomposition is a spontaneous, pH-dependent, first-order process.[1][2][3][4] Under physiological conditions (pH 7.4 and 37°C), this compound has a very short half-life of approximately 1.8 seconds.[1] For every mole of this compound that decomposes, two moles of nitric oxide are liberated. This rapid and stoichiometric release makes it a valuable tool for applications requiring a burst of NO.
S-nitrosothiols (RSNOs)
S-nitrosothiols are a broad class of compounds with the general structure R-S-N=O. Unlike the singular profile of this compound, the properties of RSNOs are highly dependent on the nature of the "R" group. This structural diversity leads to a wide range of stabilities and NO release kinetics. The half-lives of RSNOs can vary from seconds to hours.
The release of nitric oxide from S-nitrosothiols can be initiated by several mechanisms:
-
Photolysis: Exposure to light can cleave the S-N bond, releasing NO.
-
Metal-catalyzed decomposition: Transition metal ions, particularly copper (Cu⁺), can catalyze the breakdown of RSNOs to release NO.
-
Transnitrosation: The nitroso group can be transferred from one thiol to another, a process that can influence the overall rate of NO release.
Comparative Data
The following tables summarize the key quantitative differences between this compound and a selection of representative S-nitrosothiols.
Table 1: Nitric Oxide Release Characteristics
| Feature | This compound | S-nitrosothiols (General) | S-nitrosoglutathione (GSNO) | S-nitroso-N-acetylpenicillamine (SNAP) |
| NO Moles Released per Mole of Donor | 2 | 1 | 1 | 1 |
| Half-life (t½) at 37°C, pH 7.4 | 1.8 seconds | Highly variable (seconds to hours) | ~2-8 days (buffer dependent) | ~0.5-4 days (buffer dependent) |
| Release Mechanism | Spontaneous, pH-dependent hydrolysis | Photolysis, metal-ion catalysis, transnitrosation | Metal-ion catalysis, transnitrosation | Metal-ion catalysis, transnitrosation |
Table 2: Comparative Biological Potency (Vasodilation)
| Compound | EC₅₀ for Rabbit Aorta Relaxation | Reference |
| S-nitroso-galactopyranose | 4.0 nM | |
| S-nitroso-N-acetylpenicillamine (SNAP) | 220 nM | |
| This compound data for direct comparison in this specific assay was not available in the searched literature. |
Note: Direct comparative studies of the vasodilatory potency of this compound alongside a wide range of S-nitrosothiols under identical experimental conditions are limited in the available literature. The potency of S-nitrosothiols is highly structure-dependent.
Signaling Pathways
Both this compound and S-nitrosothiols exert many of their physiological effects through the canonical nitric oxide signaling pathway. The released NO activates soluble guanylate cyclase (sGC) in target cells, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and downstream effectors that mediate physiological responses such as smooth muscle relaxation (vasodilation).
While this cGMP-dependent pathway is primary, there is evidence for cGMP-independent signaling by S-nitrosothiols, which can directly modify protein function through S-nitrosation of cysteine residues.
References
Choosing the Right Tool for the Job: A Guide to Rapid Nitric Oxide Donors for Signaling Studies
For researchers, scientists, and drug development professionals investigating the intricate world of nitric oxide (NO) signaling, the choice of an appropriate NO donor is paramount. The ability to precisely control the timing and concentration of NO delivery is critical for elucidating its role in rapid cellular events. This guide provides an objective comparison of commonly used NO donors with rapid release kinetics, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making.
Nitric oxide is a transient signaling molecule that plays a crucial role in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Its short half-life necessitates the use of donor compounds that can release NO in a controlled manner for experimental studies. For investigating rapid signaling cascades, such as the activation of soluble guanylyl cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP), the speed of NO release is a key determinant of a donor's utility. This guide focuses on a class of compounds known as diazeniumdiolates, or NONOates, which are prized for their spontaneous and pH-dependent decomposition to release NO.
Head-to-Head Comparison of Rapid NO Donors
The NONOate family offers a spectrum of compounds with half-lives ranging from seconds to hours. For rapid signaling studies, donors with half-lives on the order of seconds to a few minutes are most suitable. Here, we compare three such donors: PROLI NONOate, MAHMA NONOate, and DEA/NO.
| Feature | This compound | MAHMA NONOate | DEA/NO |
| Half-life (t½) at 37°C, pH 7.4 | ~1.8 seconds[1][2] | ~1 minute[3][4] | ~2-4 minutes[5] |
| Moles of NO released per mole of donor | 2 | 2 | 1.5 |
| Mechanism of NO Release | Spontaneous, pH-dependent hydrolysis | Spontaneous, pH-dependent hydrolysis | Spontaneous, pH-dependent hydrolysis |
| Byproducts | L-Proline, Nitrite/Nitrate | Methylamine hexamethylene methylamine, Nitrite/Nitrate | Diethylamine, Nitrite/Nitrate |
| cGMP Activation Potency (EC50) | Not explicitly reported, but expected to be potent due to rapid NO burst | Shown to be a potent activator of cGMP-dependent pathways | ~0.38 µM in bovine chromaffin cells |
Delving into the Data: Performance in Signaling Assays
The primary downstream signaling pathway activated by NO is the sGC-cGMP pathway. The efficacy of an NO donor is often assessed by its ability to increase intracellular cGMP levels and activate downstream targets.
cGMP Production
Downstream Effector Activation: VASP Phosphorylation
A key downstream target of the NO-cGMP pathway is the Vasodilator-Stimulated Phosphoprotein (VASP), which becomes phosphorylated by cGMP-dependent protein kinase (PKG). Measuring the phosphorylation of VASP at serine 239 is a sensitive and specific indicator of NO-cGMP signaling activation. The rapid phosphorylation of VASP in response to NO makes it an excellent readout for studies using fast-acting NO donors. For instance, studies using this compound have shown detectable VASP phosphorylation in platelets within 10 to 30 seconds of application.
Practical Considerations for Researchers
Beyond the kinetics of NO release, several practical factors should be considered when selecting a rapid NO donor:
-
Stability: NONOates are typically stable as crystalline solids when stored at -80°C. Alkaline stock solutions (in 0.01 M NaOH) are relatively stable and can be stored at 0°C for up to 24 hours. However, upon dilution into a neutral pH buffer, they will begin to release NO according to their characteristic half-life.
-
Byproducts and Off-Target Effects: The parent amine of the NONOate is released upon decomposition. While the byproducts of this compound (L-proline) and MAHMA NONOate are generally considered to have minimal confounding effects at typical experimental concentrations, it is crucial to perform appropriate controls. For example, some studies have indicated that at high concentrations, the DETA-NONOate molecule itself, independent of NO, can directly activate cation-selective channels.
-
Commercial Availability and Cost: this compound, MAHMA NONOate, and DEA/NO are commercially available from various suppliers. The cost can vary, and it is advisable to compare prices from different vendors.
Experimental Protocols
To facilitate the use of these rapid NO donors in your research, we provide detailed methodologies for key experiments.
Measurement of Intracellular cGMP Levels by ELISA
This protocol is adapted for use with rapid NO donors.
Materials:
-
Cells of interest cultured in appropriate plates.
-
Rapid NO donor of choice (this compound, MAHMA NONOate, or DEA/NO).
-
0.1 M HCl.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Commercially available cGMP ELISA kit.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal response.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cGMP breakdown.
-
NO Donor Preparation: Prepare a fresh, concentrated stock solution of the NONOate in 0.01 M NaOH. Immediately before use, dilute the stock solution into your experimental buffer (pH 7.4) to the desired final concentration.
-
Stimulation: Add the diluted NO donor to the cells and incubate for the desired time. For very rapid donors like this compound, time points as short as 10-30 seconds may be necessary to capture the peak response. For MAHMA NONOate and DEA/NO, time points ranging from 1 to 10 minutes are appropriate.
-
Lysis: Terminate the reaction by aspirating the medium and adding 0.1 M HCl to lyse the cells and stabilize the cGMP.
-
cGMP Quantification: Follow the instructions of the commercial cGMP ELISA kit to measure the cGMP concentration in the cell lysates. This typically involves a competitive immunoassay.
-
Data Analysis: Normalize the cGMP concentration to the protein content of each sample.
Western Blot Analysis of VASP Phosphorylation
This protocol allows for the detection of a key downstream event in the NO-cGMP signaling pathway.
Materials:
-
Cells of interest.
-
Rapid NO donor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against phospho-VASP (Ser239).
-
Primary antibody against total VASP (for loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blotting equipment.
Procedure:
-
Cell Treatment: Treat cells with the rapid NO donor for the appropriate duration. For this compound, time points of 10 seconds to 2 minutes are recommended. For MAHMA NONOate and DEA/NO, time points up to 10 minutes can be used.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total VASP to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative change in VASP phosphorylation.
Visualizing the Pathways and Processes
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The NO-cGMP signaling pathway initiated by a rapid NO donor.
Caption: A typical experimental workflow for comparing rapid NO donors.
Conclusion
For rapid signaling studies, the choice of NO donor is a critical experimental parameter. NONOates such as this compound, MAHMA NONOate, and DEA/NO offer a range of rapid release kinetics, allowing researchers to mimic the transient nature of endogenous NO signaling. This compound, with its sub-two-second half-life, is the ideal choice for studying the most rapid cellular events. MAHMA NONOate and DEA/NO, with half-lives of one to a few minutes, provide a slightly more sustained but still rapid burst of NO. By carefully considering the kinetic properties of these donors, potential off-target effects, and the specific requirements of the signaling pathway under investigation, researchers can select the optimal tool to advance our understanding of the multifaceted roles of nitric oxide in biology and medicine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to PROLI NONOate: Purity, Activity, and Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a suitable nitric oxide (NO) donor is critical for obtaining reliable and reproducible experimental results. PROLI NONOate, a member of the diazeniumdiolate (NONOate) class of compounds, is a widely used NO donor characterized by its rapid and spontaneous release of nitric oxide under physiological conditions. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed protocols for assessing its purity and activity.
Assessing the Purity of this compound
The purity of a chemical compound is paramount to ensure that its observed biological effects are attributable to the compound itself and not to impurities. Commercially available this compound typically has a purity of ≥98%.[1][2] High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to verify the purity of such compounds.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 178948-42-0 |
| Molecular Formula | C₅H₇N₃O₄ • 2Na |
| Formula Weight | 219.1 g/mol |
| Purity | ≥98% |
| Appearance | Crystalline solid |
| Solubility | >100 mg/mL in aqueous buffers |
| λmax | 252 nm |
Experimental Protocol: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound. Specific parameters may need optimization based on the available instrumentation and columns.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 10 mM NaOH, as it is stable at high pH). Prepare a series of dilutions to create a standard curve.
-
Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of approximately 1 mL/min is standard.
-
Detection: UV detection at 252 nm, the λmax of this compound.
-
-
Injection and Analysis: Inject equal volumes of the standard solutions and the test sample.
-
Data Interpretation: The purity is determined by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks. The retention time of the sample peak should match that of the standard.
Assessing the Activity of this compound
The primary activity of this compound is the release of nitric oxide. This is a pH-dependent, first-order process. The most common method to quantify NO release is by measuring the concentration of its stable oxidation product, nitrite (NO₂⁻), in the solution using the Griess assay.
Table 2: Comparison of Nitric Oxide Donors
| NO Donor | Half-life (t½) at pH 7.4, 37°C | Moles of NO Released per Mole of Donor | Key Characteristics |
| This compound | 1.8 seconds | 2 | Ultrafast NO release, useful for bolus delivery. |
| DETA NONOate | 20 hours | 2 | Slow, sustained NO release over a long period. |
| Spermine NONOate | 39 minutes | 2 | Intermediate release rate. |
| PAPA NONOate | 15 minutes | 2 | Intermediate release rate. |
| Sodium Nitroprusside (SNP) | < 2 minutes | 1 | Spontaneous release, enhanced by light and reducing agents. |
| S-Nitrosoglutathione (GSNO) | Minutes to hours (condition-dependent) | 1 | Release catalyzed by light, temperature, and enzymes. |
Experimental Protocol: Nitric Oxide Release Measurement (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite.
-
Reagent Preparation:
-
Griess Reagent: This is typically a two-part reagent. Part A (e.g., sulfanilamide in an acidic solution) and Part B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water). Some kits provide a combined reagent.
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (NaNO₂) and create a series of dilutions (e.g., 0-100 µM) in the same buffer as the sample to generate a standard curve.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a physiological buffer (e.g., PBS, pH 7.4) at the desired concentration.
-
Incubate the solution at 37°C. Due to the rapid release of NO from this compound, time points for sampling should be frequent and start immediately after dissolution.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each standard and sample to separate wells.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Use the standard curve to determine the nitrite concentration in the samples, which corresponds to the amount of NO released.
-
Visualizing Experimental and Biological Pathways
To better understand the assessment process and the biological context of this compound, the following diagrams illustrate key workflows and signaling pathways.
Caption: Workflow for assessing the purity and activity of this compound.
Caption: Simplified signaling pathway of nitric oxide released from this compound.
Caption: Logical framework for comparing and selecting a nitric oxide donor.
References
Safety Operating Guide
Proper Disposal Procedures for PROLI NONOate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling PROLI NONOate, a potent nitric oxide (NO) donor, ensuring its safe and proper disposal is paramount. This guide provides essential, step-by-step procedures for the effective neutralization and disposal of this compound, minimizing risks and ensuring laboratory safety.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety protocols should always be observed.[1] The solid form is sensitive to moisture and air.[2] It is crucial to handle the compound in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Core Principles of this compound Disposal
The primary principle behind the safe disposal of this compound lies in its controlled decomposition. The stability of this compound is highly dependent on pH. It remains stable in alkaline solutions (e.g., 0.01 M NaOH) but undergoes rapid, first-order decomposition at a neutral or acidic pH to release nitric oxide gas.[1] The half-life of this compound is a mere 1.8 seconds at 37°C and pH 7.4.[2][3]
The disposal procedure, therefore, involves two key stages:
-
Controlled Decomposition: Deliberately inducing the decomposition of this compound into L-proline and nitric oxide by adjusting the pH.
-
Nitric Oxide Scrubbing: Capturing and neutralizing the evolved nitric oxide gas to prevent its release into the laboratory environment.
Quantitative Data on this compound Stability
| Parameter | Value | Conditions |
| Half-life | 1.8 seconds | pH 7.4, 37°C |
| Stability | Stable | Alkaline solutions (0.01 M NaOH) |
| Decomposition Products | 2 moles of Nitric Oxide (NO) per mole of this compound, L-Proline | pH-dependent decomposition |
Experimental Protocol for Safe Disposal
This protocol details the step-by-step methodology for the safe disposal of this compound waste.
Materials Required:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M) or a suitable buffer (e.g., phosphate buffer, pH 7.0-7.4)
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Gas dispersion tube (sparger)
-
Gas outlet tubing
-
Two gas washing bottles (scrubbers)
-
Scrubbing solution: An aqueous solution of sodium hydroxide (e.g., 1 M NaOH) and an oxidizing agent like sodium hypochlorite (household bleach) or potassium permanganate.
-
pH meter or pH indicator strips
Procedural Steps:
-
Preparation of the Decomposition Setup:
-
Assemble the reaction apparatus within a fume hood as illustrated in the workflow diagram below.
-
The reaction vessel should contain the this compound waste solution. If the waste is in solid form, dissolve it in a minimal amount of 0.01 M NaOH solution to ensure initial stability.
-
Connect the gas outlet of the reaction vessel to the inlet of the first gas washing bottle. Connect the outlet of the first bottle to the inlet of the second. The outlet of the second bottle should be directed towards the back of the fume hood.
-
Fill both gas washing bottles with the prepared scrubbing solution.
-
-
Controlled Decomposition of this compound:
-
Begin stirring the this compound solution.
-
Slowly add the acidic solution (1 M HCl or buffer) to the reaction vessel. The goal is to lower the pH to approximately 7. This will initiate the rapid decomposition of this compound and the release of nitric oxide gas.
-
Monitor the pH of the solution using a pH meter or pH strips to ensure it remains around neutral.
-
-
Scrubbing of Nitric Oxide Gas:
-
The nitric oxide gas evolved from the decomposition will be directed through the gas washing bottles.
-
The alkaline and oxidizing nature of the scrubbing solution will effectively trap and neutralize the nitric oxide gas, converting it into non-volatile and less harmful nitrate and nitrite salts.
-
-
Completion and Final Disposal:
-
Continue the process until gas evolution ceases.
-
Allow the system to stir for an additional 30 minutes to ensure complete decomposition.
-
Once the reaction is complete, the solution in the reaction vessel will primarily contain L-proline, water, and salts. This solution can typically be neutralized (if necessary) and disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
The scrubbing solution, now containing nitrate and nitrite salts, should also be neutralized and disposed of according to institutional and local guidelines.
-
Visualizing the Disposal Process
Caption: Experimental workflow for the safe disposal of this compound.
Caption: Decomposition pathway of this compound under neutral pH conditions.
By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of this compound, fostering a secure research environment.
References
Essential Safety and Logistics for Handling PROLI NONOate
For researchers, scientists, and drug development professionals, the safe and effective handling of PROLI NONOate, a rapid nitric oxide (NO) donor, is paramount. This guide provides essential procedural information, from personal protective equipment (PPE) to disposal plans, ensuring operational integrity and laboratory safety.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols.[1] A comprehensive approach to PPE is recommended due to the compound's reactivity and the nature of its decomposition products.
| PPE Component | Specification | Rationale |
| Gloves | Disposable, chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent dermal contact. The SDS advises that the glove material must be impermeable and resistant to the product.[1] |
| Eye Protection | Tight-fitting safety goggles. | To protect eyes from splashes of solutions or accidental contact with the crystalline solid.[2] |
| Lab Coat | Standard laboratory coat. | To protect personal clothing from contamination.[2] |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | The SDS states that breathing equipment is not required under normal use.[1] However, if creating aerosols or handling large quantities, a risk assessment should be performed. |
Operational Plan: Handling and Storage
This compound is a crystalline solid that is sensitive to moisture and air, necessitating specific handling and storage procedures to maintain its stability and efficacy.
Long-Term Storage:
-
Store at -80°C under an inert nitrogen atmosphere.
-
The compound is stable for at least one year under these conditions.
Handling Environment:
-
Handle the crystalline solid in a glove box with an inert atmosphere to prevent degradation from air and moisture.
-
Keep the vial sealed until use.
Preparation of Stock Solutions:
-
Alkaline Stock Solution (Stable):
-
Dissolve this compound in 0.01 M NaOH to create a stable stock solution.
-
This alkaline solution can be stored at 0°C for up to 24 hours.
-
This compound is highly soluble in aqueous buffers (>100 mg/ml).
-
-
Initiation of Nitric Oxide (NO) Release:
-
To initiate NO release, add a portion of the alkaline stock solution to a buffer with a pH of 7.0-7.4.
-
At 37°C in 0.1 M phosphate buffer (pH 7.4), this compound has a very short half-life of 1.8 seconds.
-
The following diagram outlines the general workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination.
-
Solid Waste:
-
Collect un-used this compound solid and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed waste container.
-
-
Liquid Waste:
-
Collect aqueous solutions of this compound in a designated hazardous waste container.
-
-
General Guidance:
-
Do not allow the substance to enter sewers or surface and ground water.
-
Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
-
Mechanism of Action: Nitric Oxide Release and Signaling
This compound functions as an NO donor, spontaneously dissociating in a pH-dependent manner to release two moles of NO per mole of the parent compound. The released nitric oxide is a critical signaling molecule involved in various physiological processes.
The diagram below illustrates the generalized signaling pathway of nitric oxide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
